3,4-Difluorophenylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRMNOQJFWMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Difluorophenylglycine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylglycine is a fluorinated, non-proteinogenic amino acid that holds significant interest within the realms of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the phenyl ring of the parent phenylglycine molecule imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended to serve as a valuable resource for researchers engaged in its synthesis, analysis, and application in the development of novel therapeutics.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid | [1] |
| Synonyms | 3,4-Difluoro-DL-phenylglycine, amino(3,4-difluorophenyl)acetic acid | [1] |
| CAS Number | 225641-94-1 | [2] |
| Molecular Formula | C₈H₇F₂NO₂ | [2] |
| Molecular Weight | 187.15 g/mol | [2] |
| Boiling Point | 289 °C | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available in common solvents |
Chemical Structure
This compound is a chiral molecule, existing as a racemic mixture of its (R) and (S) enantiomers, designated as DL-3,4-Difluorophenylglycine. The structure consists of a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,4-difluorophenyl substituent. The presence of two fluorine atoms on the aromatic ring at positions 3 and 4 is a key structural feature that significantly influences the molecule's electronic properties and its potential interactions with biological macromolecules.
Experimental Protocols
Generalized Synthesis Workflow: Strecker Synthesis
Methodology:
-
α-Aminonitrile Formation: 3,4-Difluorobenzaldehyde is reacted with ammonia to form an imine. Subsequent nucleophilic addition of a cyanide ion (from a source like sodium cyanide) to the imine intermediate yields the corresponding α-aminonitrile. This reaction is typically carried out in a suitable solvent such as methanol or ethanol.
-
Hydrolysis: The α-aminonitrile is then subjected to hydrolysis under either acidic or basic conditions.
-
Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, followed by heating, will hydrolyze the nitrile group to a carboxylic acid, yielding the hydrochloride salt of this compound.
-
Basic Hydrolysis: Alternatively, hydrolysis can be achieved using a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate and amino groups.
-
-
Purification: The final product, this compound, is then isolated and purified, typically by recrystallization from a suitable solvent system.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would require optimization for this particular substrate.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the specific biological activities of this compound or its involvement in defined signaling pathways. The introduction of fluorine atoms can enhance the metabolic stability and binding affinity of parent compounds to their biological targets.[3] Therefore, it is plausible that this compound could be utilized as a building block in the synthesis of peptides or small molecules with potential therapeutic applications. The fluorinated phenyl ring may influence protein-protein interactions or enzyme inhibition. Further research is required to elucidate the specific biological targets and mechanisms of action of compounds incorporating this moiety.
Conclusion
This compound is a valuable synthetic building block for the development of novel pharmaceutical agents. Its unique chemical structure, characterized by the presence of two fluorine atoms on the phenyl ring, offers the potential to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. While some of its fundamental chemical properties are well-documented, further experimental investigation is needed to determine its melting point, solubility characteristics, and specific biological activities. The generalized synthetic protocol provided herein offers a starting point for researchers interested in preparing this compound for their studies. As research in the field of fluorinated pharmaceuticals continues to expand, the utility of this compound in drug discovery is likely to grow.
References
An In-Depth Technical Guide to the Synthesis of 3,4-Difluorophenylglycine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 3,4-difluorophenylglycine and its key derivatives. It includes detailed experimental protocols for established chemical syntheses, discusses enzymatic approaches for asymmetric synthesis, and presents quantitative data in a structured format for easy comparison. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, where fluorinated amino acids are of significant interest.
Introduction
This compound is a non-proteinogenic amino acid that has garnered considerable attention in the field of medicinal chemistry. The incorporation of fluorine atoms into phenylglycine's aromatic ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound and its derivatives valuable building blocks in the design of novel therapeutic agents. This guide details the primary synthetic methodologies for preparing the racemic mixture and enantiomerically enriched forms of this important amino acid.
Chemical Synthesis of Racemic this compound
The classical methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are both applicable for the preparation of racemic this compound, starting from 3,4-difluorobenzaldehyde.
Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1][2]
Logical Relationship of the Strecker Synthesis
Caption: General workflow of the Strecker synthesis for this compound.
Experimental Protocol: Strecker Synthesis
Step 1: Synthesis of α-Amino-2-(3,4-difluorophenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared.
-
Ammonium chloride (NH₄Cl) is added to the KCN solution, followed by the addition of 3,4-difluorobenzaldehyde.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile is treated with a strong acid, such as concentrated hydrochloric acid (HCl).
-
The mixture is heated to reflux. The hydrolysis progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the product.
-
The solid is collected by filtration, washed with cold water and ethanol, and dried to afford racemic this compound.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate. The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.[3][4]
Experimental Workflow for Bucherer-Bergs Synthesis
Caption: Two-step process for this compound synthesis via the Bucherer-Bergs reaction.
Experimental Protocol: Bucherer-Bergs Reaction
Step 1: Synthesis of 5-(3,4-Difluorophenyl)hydantoin
-
In a round-bottom flask, 3,4-difluorobenzaldehyde, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a mixture of ethanol and water.[5]
-
The mixture is heated to 60-70 °C with stirring.[5]
-
The reaction is typically allowed to proceed for several hours until the formation of the hydantoin is complete (monitored by TLC).
-
Upon cooling, the 5-(3,4-difluorophenyl)hydantoin often precipitates and can be collected by filtration.
Step 2: Hydrolysis to this compound
-
The isolated 5-(3,4-difluorophenyl)hydantoin is suspended in a solution of a strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).
-
The mixture is heated to reflux for an extended period to ensure complete hydrolysis.
-
After cooling, the reaction mixture is neutralized with an acid (e.g., sulfuric acid if Ba(OH)₂ was used, to precipitate BaSO₄, or hydrochloric acid).
-
The pH is then adjusted to the isoelectric point to precipitate the this compound.
-
The product is collected by filtration, washed, and dried.
| Reaction | Starting Material | Key Reagents | Intermediate | Product | Typical Yield (%) |
| Strecker Synthesis | 3,4-Difluorobenzaldehyde | NH₄Cl, KCN; H₃O⁺ | α-Amino-2-(3,4-difluorophenyl)acetonitrile | Racemic this compound | Not specified in results |
| Bucherer-Bergs | 3,4-Difluorobenzaldehyde | KCN, (NH₄)₂CO₃; Base | 5-(3,4-Difluorophenyl)hydantoin | Racemic this compound | Not specified in results |
Asymmetric Synthesis of this compound
For applications in drug development, enantiomerically pure forms of this compound are often required. Enzymatic methods provide an efficient route to these chiral molecules.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution can be employed to separate the enantiomers of racemic this compound or a suitable derivative. For instance, a lipase can selectively acylate one enantiomer of an ester derivative, allowing for the separation of the acylated and unreacted enantiomers.
Enzymatic Hydrolysis of Hydantoins
A more direct approach involves the enantioselective enzymatic hydrolysis of the 5-(3,4-difluorophenyl)hydantoin intermediate produced in the Bucherer-Bergs synthesis. Hydantoinase enzymes can selectively hydrolyze one enantiomer of the hydantoin to the corresponding N-carbamoyl-amino acid, which can then be chemically or enzymatically converted to the desired enantiomer of this compound.
Experimental Protocol: Enzymatic Hydrolysis of 5-(3,4-Difluorophenyl)hydantoin (General Procedure)
-
Racemic 5-(3,4-difluorophenyl)hydantoin is suspended in a buffered aqueous solution.
-
A specific D- or L-hydantoinase is added to the mixture.
-
The reaction is stirred at a controlled temperature and pH, optimized for the specific enzyme used.
-
The reaction progress is monitored by HPLC to determine the enantiomeric excess of the product and the consumption of the substrate.
-
Once the desired conversion is reached, the enzyme is removed (e.g., by filtration if immobilized).
-
The resulting N-carbamoyl-amino acid is then isolated and subsequently converted to the enantiopure amino acid by chemical hydrolysis or through the action of a carbamoylase.
Synthesis of this compound Derivatives
Common derivatives of this compound include N-protected and esterified forms, which are crucial for peptide synthesis and other transformations.
N-Boc-3,4-Difluorophenylglycine
The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality of amino acids.
Experimental Protocol: N-Boc Protection
-
This compound is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
-
A base, such as sodium hydroxide or triethylamine, is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then acidified (e.g., with citric acid or dilute HCl) and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield N-Boc-3,4-difluorophenylglycine.
This compound Ethyl Ester Hydrochloride
Esterification of the carboxylic acid group is often necessary for subsequent reactions.
Experimental Protocol: Esterification
-
This compound is suspended in absolute ethanol.
-
The mixture is cooled in an ice bath, and thionyl chloride (SOCl₂) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The crude product is often triturated with diethyl ether to induce crystallization and then collected by filtration to give this compound ethyl ester hydrochloride.
| Derivative | Starting Material | Key Reagents | Product |
| N-Boc Protected | This compound | Boc₂O, Base | N-Boc-3,4-Difluorophenylglycine |
| Ethyl Ester | This compound | Ethanol, SOCl₂ | This compound Ethyl Ester Hydrochloride |
Conclusion
This technical guide has outlined the principal synthetic routes for the preparation of this compound and its key derivatives. The classical Strecker and Bucherer-Bergs syntheses provide reliable access to the racemic amino acid, while enzymatic methods offer a powerful strategy for the production of enantiomerically pure forms. The detailed protocols for the synthesis of N-protected and ester derivatives further enhance the utility of this compound as a versatile building block for drug discovery and development. The provided workflows and data tables are intended to aid researchers in the practical application of these synthetic methods.
References
- 1. This compound | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Hydroquinazolines Bearing C4-Tetrasubstituted Stereocenters via Kinetic Resolution of α-Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Difluorophenylglycine CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3,4-Difluorophenylglycine, a fluorinated amino acid analog of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into phenylglycine derivatives can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This document details the core physicochemical properties, an illustrative synthetic approach, and the potential role of such compounds in modulating key signaling pathways.
Core Data
The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and application in research settings.
| Parameter | Value | Reference |
| CAS Number | 225641-94-1 | [1][2][3] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |
| Molecular Weight | 187.15 g/mol | [1][2] |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid | [1] |
Illustrative Synthetic Protocol
While a specific detailed protocol for the synthesis of this compound was not found in the immediate literature, a common method for the synthesis of structurally similar amino acids, such as other isomers of difluorophenylglycine, is the Strecker synthesis or variations thereof. The following protocol is a representative example adapted for the synthesis of phenylglycine derivatives.[4]
Reaction: Strecker Synthesis of Phenylglycine Analogs
Materials:
-
3,4-Difluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve 3,4-Difluorobenzaldehyde in a suitable solvent such as methanol.
-
Add an aqueous solution of sodium cyanide, followed by an aqueous solution of ammonium chloride.
-
Stir the mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The intermediate α-aminonitrile is formed in this step.
-
-
Hydrolysis of the α-aminonitrile:
-
Once the formation of the aminonitrile is complete, carefully add a strong acid, such as concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, the reaction mixture will contain the hydrochloride salt of this compound.
-
-
Isolation and Purification:
-
Neutralize the acidic solution with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis of phenylglycine derivatives and a conceptual model of their potential role in signaling pathways.
References
- 1. This compound | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound | CAS: 225641-94-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]
Spectroscopic Analysis of 3,4-Difluorophenylglycine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-Difluorophenylglycine (C₈H₇F₂NO₂), a fluorinated amino acid of interest to researchers in medicinal chemistry and drug development. Due to a lack of readily available, published experimental spectra for this compound, this document presents predicted data based on established spectroscopic principles. To provide a tangible reference, comparative data for the structurally similar compound 4-Fluoro-DL-phenylglycine is included. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar compounds.
Introduction
This compound is a non-proteinogenic amino acid characterized by a difluorinated phenyl ring attached to the α-carbon. This structural motif is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby influencing its pharmacokinetic and pharmacodynamic profile. Accurate structural elucidation and characterization are paramount for any research and development involving this compound.
This guide outlines the expected spectroscopic signature of this compound using NMR, IR, and MS. While specific experimental data is not available in the cited literature, the predicted data herein serves as a robust baseline for researchers.
Spectroscopic Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound. For comparative purposes, data for 4-Fluoro-DL-phenylglycine are also presented.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | This compound (Predicted) | 4-Fluoro-DL-phenylglycine (Reference) |
| Molecular Formula | C₈H₇F₂NO₂ | C₈H₈FNO₂ |
| Molecular Weight | 187.14 g/mol [1] | 169.15 g/mol [2][3] |
| Monoisotopic Mass | 187.0445 Da[1] | 169.0539 Da |
| MS (ESI+) | Expected [M+H]⁺ at m/z 188.0523 | Expected [M+H]⁺ at m/z 170.0614 |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are predicted and may vary based on experimental conditions. Coupling constants (J) are estimated.
| Assignment | This compound (Predicted δ, ppm) | Multiplicity | J (Hz) |
| Aromatic-H | 7.2 - 7.6 | m | - |
| α-H | ~4.5 | s | - |
| NH₂ | Broad, variable | br s | - |
| COOH | Broad, variable | br s | - |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Note: Carbons attached to fluorine will exhibit splitting (C-F coupling).
| Assignment | This compound (Predicted δ, ppm) |
| C=O | ~172 |
| C-F (ipso) | 148 - 152 (dd) |
| C-F (ipso) | 148 - 152 (dd) |
| C-Ar (quat) | ~138 (dd) |
| C-H (Ar) | 115 - 125 |
| C-H (Ar) | 115 - 125 |
| C-H (Ar) | 115 - 125 |
| α-C | ~58 |
Table 4: Predicted FT-IR Spectral Data (Solid, KBr or ATR)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400 - 2500 | O-H (Carboxylic Acid) & N-H (Amine) stretch | Broad |
| ~3050 | C-H (Aromatic) stretch | Medium |
| ~2900 | C-H (Aliphatic α-C) stretch | Medium |
| ~1700 | C=O (Carboxylic Acid) stretch | Strong |
| ~1600, ~1500 | C=C (Aromatic) stretch | Medium-Strong |
| ~1250 | C-F stretch | Strong |
| 1200 - 1000 | C-N stretch | Medium |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Typically, 8-16 scans are sufficient.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.
-
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Determine the m/z of the molecular ion and use the accurate mass to calculate the elemental formula.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
Enantiopure 3,4-Difluorophenylglycine: A Technical Guide to Commercial Availability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)- and (S)-3,4-Difluorophenylglycine, a key building block in pharmaceutical research and development. The document details available forms, purities, and suppliers of the racemic mixture and its individual enantiomers. Furthermore, a detailed, representative experimental protocol for the resolution of racemic 3,4-Difluorophenylglycine is provided, based on established methodologies for analogous compounds.
Commercial Availability
Enantiopure this compound is commercially available, primarily as the (R)-enantiomer, often in the form of its hydrochloride salt. The racemic (DL) mixture is also readily accessible from various suppliers. While a direct catalog listing for the (S)-enantiomer is less common, it is likely available through custom synthesis from specialized chemical providers.
Table 1: Commercial Availability of this compound and its Enantiomers
| Compound Name | CAS Number | Form | Representative Suppliers | Notes |
| (DL)-3,4-Difluorophenylglycine | 225641-94-1 | Racemic Mixture | Key Organics, Sigma-Aldrich | Routinely stocked. |
| (R)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride | 2514966-44-8 | (R)-Enantiomer HCl Salt | AK Scientific | Available from stock. |
| (R)-2-Amino-2-(3,4-difluorophenyl)acetic acid | 1241683-80-6 | (R)-Enantiomer | J&H CHEM | Available from stock. |
| (S)-2-Amino-2-(3,4-difluorophenyl)acetic acid | Not explicitly assigned | (S)-Enantiomer | Available via custom synthesis | Contact suppliers of chiral compounds. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol [1] |
| Appearance | Off-white to light yellow powder |
| Storage | Keep in a cool place |
Experimental Protocols
Protocol: Resolution of (DL)-3,4-Difluorophenylglycine via Diastereomeric Crystallization
This protocol describes the separation of the (D)- and (L)- enantiomers (equivalent to R and S for this compound) of this compound.
Materials:
-
(DL)-3,4-Difluorophenylglycine
-
(+)-10-Camphorsulfonic acid
-
Methanol
-
Deionized water
-
Sodium hydroxide (1M solution)
-
Hydrochloric acid (1M solution)
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolution of the Racemate and Resolving Agent:
-
In a suitable flask, dissolve 1 equivalent of (DL)-3,4-Difluorophenylglycine in a minimal amount of hot methanol.
-
In a separate flask, dissolve 0.5 equivalents of (+)-10-camphorsulfonic acid in a minimal amount of hot methanol.
-
-
Formation of Diastereomeric Salts:
-
Slowly add the warm solution of (+)-10-camphorsulfonic acid to the solution of the racemic amino acid with gentle stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will be less soluble and will start to crystallize.
-
To promote further crystallization, the solution can be cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected solid is the diastereomeric salt of one of the enantiomers (e.g., (R)-3,4-Difluorophenylglycine-(+)-camphorsulfonate).
-
-
Liberation of the Free Amino Acid:
-
Dissolve the collected diastereomeric salt in deionized water.
-
Adjust the pH of the solution to approximately the isoelectric point of the amino acid (typically around pH 5-6 for phenylglycine derivatives) by the dropwise addition of 1M sodium hydroxide solution.
-
The enantiomerically enriched amino acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This will yield one of the enantiopure forms of this compound.
-
-
Isolation of the Other Enantiomer:
-
The mother liquor from the initial crystallization (step 3) contains the more soluble diastereomeric salt (e.g., (S)-3,4-Difluorophenylglycine-(+)-camphorsulfonate).
-
Evaporate the solvent from the mother liquor using a rotary evaporator.
-
Repeat step 4 with the residue to isolate the other enantiomer.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved amino acids should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the resolution process and the general workflow for synthesizing the racemic starting material.
References
- 1. This compound | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Biological Significance of Difluorinated Phenylglycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological significance of difluorinated phenylglycine derivatives. The strategic incorporation of difluoro-substituents onto the phenyl ring of phenylglycine, a non-proteinogenic amino acid, has emerged as a powerful strategy in medicinal chemistry. This modification significantly influences the physicochemical properties of the parent molecule, leading to enhanced biological activity and improved pharmacokinetic profiles. This guide will delve into the synthesis, biological activities, and mechanisms of action of these compounds, offering valuable insights for researchers in drug discovery and development.
Core Concepts: The Impact of Difluorination
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of two fluorine atoms on the phenyl ring of phenylglycine derivatives can impart several advantageous characteristics:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life of the drug candidate.[1]
-
Lipophilicity: Fluorine is highly electronegative, which can alter the electronic distribution of the molecule. Depending on the substitution pattern, difluorination can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.
-
Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and dipole-dipole interactions. This can result in increased binding affinity and potency.
-
Conformational Control: The steric bulk of fluorine atoms can influence the preferred conformation of the molecule, locking it into a bioactive shape that is optimal for target engagement.
Synthesis of Difluorinated Phenylglycine Derivatives
The synthesis of difluorinated phenylglycine derivatives typically involves the preparation of a difluorinated aniline or benzaldehyde precursor, followed by the introduction of the glycine moiety.
Experimental Protocol: Synthesis of 2,4-Difluoroaniline (Precursor)
This protocol describes the reduction of 2,4-difluoronitrobenzene to 2,4-difluoroaniline.
Materials:
-
2,4-Difluoronitrobenzene
-
Iron powder
-
Aqueous ammonium chloride solution
-
Solvent (e.g., ethanol/water mixture)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred suspension of iron powder in an ethanol/water mixture, add a catalytic amount of aqueous ammonium chloride solution.
-
Heat the mixture to reflux.
-
Add a solution of 2,4-difluoronitrobenzene in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Acidify the filtrate with hydrochloric acid and extract with an organic solvent to remove any unreacted starting material.
-
Neutralize the aqueous layer with sodium bicarbonate.
-
Extract the product, 2,4-difluoroaniline, with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography.
Experimental Workflow: General Synthesis of a Difluorinated Phenylglycine Derivative
Caption: General workflow for the synthesis of a difluorinated phenylglycine derivative.
Biological Activities and Quantitative Data
Difluorinated phenylglycine derivatives have shown promise in a variety of therapeutic areas, acting as enzyme inhibitors, receptor modulators, and anticancer agents. The following table summarizes the in vitro cytotoxic activity of a series of fluoroaryl-substituted compounds, demonstrating the impact of fluorine substitution on biological efficacy.
| Compound | Substitution Pattern | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 7a | 2-Fluorophenyl | 0.05 | 0.04 | 0.03 | 0.02 |
| 7b | 3-Fluorophenyl | 0.03 | 0.02 | 0.02 | 0.01 |
| 7c | 4-Fluorophenyl | 0.04 | 0.03 | 0.02 | 0.02 |
| 7d | 2,4-Difluorophenyl | 0.02 | 0.01 | 0.01 | 0.01 |
| 7e | 2,6-Difluorophenyl | 0.03 | 0.02 | 0.02 | 0.01 |
| 7f | 3,4-Difluorophenyl | 0.02 | 0.02 | 0.01 | 0.01 |
| 7g | 3,5-Difluorophenyl | 0.03 | 0.02 | 0.01 | 0.01 |
| SN38 (Control) | - | 0.02 | 0.01 | 0.01 | 0.01 |
| Data adapted from a study on fluoroaryl-substituted FL118 derivatives, which share a core structural motif relevant to the discussion of fluorinated phenyl compounds' activity. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.[2] |
Mechanism of Action: Modulation of Signaling Pathways
A key area where difluorinated phenylglycine derivatives have shown significant potential is in the modulation of neuronal signaling pathways, particularly as antagonists of metabotropic glutamate receptors (mGluRs) and blockers of T-type calcium channels.
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism
mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of this pathway is implicated in various neurological and psychiatric disorders. Phenylglycine derivatives can act as antagonists at mGluR5, blocking the binding of glutamate and thereby inhibiting this downstream signaling.
Caption: Signaling pathway of mGluR5 and its inhibition by a difluorinated phenylglycine derivative.
Experimental Protocol: In Vitro Assessment of mGluR5 Antagonist Activity (PI Hydrolysis Assay)
This protocol measures the ability of a compound to inhibit the agonist-induced accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation.
Materials:
-
Cultured cells expressing mGluR5 (e.g., HEK293 cells)
-
myo-[³H]-inositol
-
Locke's buffer
-
mGluR5 agonist (e.g., CHPG)
-
Test compound (difluorinated phenylglycine derivative)
-
LiCl
-
Scintillation cocktail and counter
Procedure:
-
Seed mGluR5-expressing cells in 96-well plates and incubate overnight with myo-[³H]-inositol to label the cellular phosphoinositide pool.
-
Wash the cells twice with Locke's buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Add the mGluR5 agonist (e.g., CHPG) along with LiCl (to inhibit inositol monophosphatase) and incubate for an additional 30 minutes.
-
Terminate the reaction by adding a suitable stop solution (e.g., perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs using a scintillation counter.
-
Calculate the IC₅₀ value of the test compound by plotting the percentage inhibition of agonist-stimulated IP accumulation against the compound concentration.
Conclusion
Difluorinated phenylglycine derivatives represent a promising class of compounds with significant potential in drug discovery. Their unique physicochemical properties, conferred by the strategic incorporation of fluorine, lead to enhanced metabolic stability, target affinity, and biological activity. The ability of these compounds to modulate key signaling pathways, such as those involving mGluR5, underscores their therapeutic potential for a range of neurological and other disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the synthesis and biological evaluation of this important class of molecules.
References
Fluorinated Non-Natural Amino Acids: A Technical Guide for Advancing Research and Drug Development
Introduction
In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative approach.[1][2] Fluorinated non-natural amino acids (fAAs) are at the forefront of this revolution, offering a powerful toolkit to modulate the properties of peptides and proteins with remarkable precision.[3][] These unique building blocks, where one or more hydrogen atoms are replaced by fluorine, bestow a range of advantageous physicochemical properties, including altered hydrophobicity, enhanced metabolic stability, and controlled conformation.[1][3][] Consequently, fAAs have become invaluable in drug discovery for optimizing lead compounds, enhancing therapeutic efficacy, and enabling novel imaging and diagnostic applications.[5][6][7] This guide provides an in-depth technical overview of the core principles, experimental methodologies, and cutting-edge applications of fluorinated amino acids for researchers, scientists, and drug development professionals.
Core Properties of Fluorinated Amino Acids
The introduction of fluorine, the most electronegative element, into an amino acid framework induces profound changes in its molecular properties. These alterations are the foundation of the wide-ranging applications of fAAs.
-
Enhanced Hydrophobicity: Increased hydrophobicity is one of the most significant and frequently cited properties of fluorinated amino acids. This effect has a notable influence on protein stability, folding, and protein-protein interactions.[3] The high electronegativity of fluorine creates a strong electron-withdrawing effect, which reduces the capacity of the fluorinated side chain to form hydrogen bonds with water.[3] Generally, a higher degree of fluorination leads to a greater increase in hydrophobicity.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. Incorporating fAAs into peptides can significantly increase their resistance to proteolysis, a common challenge for peptide-based therapeutics.[1]
-
Conformational Control: The polar C-F bond can engage in predictable interactions with neighboring functional groups, allowing for precise control over the conformations of individual amino acid side chains and, by extension, the secondary structure of peptides.[8] For instance, the gauche effect between a fluorine atom and a vicinal amino group can favor specific rotamers.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. This can influence the charge state of the amino acid and its interactions within a protein.[9]
-
Bio-orthogonality: Fluorine is virtually absent in biological systems, meaning that fAAs can be introduced as unique probes for various analytical techniques without background interference. This is particularly advantageous for ¹⁹F NMR spectroscopy and ¹⁸F Positron Emission Tomography (PET) imaging.[10][11][12]
Data Presentation: Physicochemical and Biological Impact
The quantitative effects of fluorination can be summarized to provide a clearer understanding of their impact.
Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids
| Fluorinated Amino Acid | Abbreviation | Change in Hydrophobicity (vs. natural analog) | pKa (α-COOH) | pKa (α-NH3+) | Key Feature |
| (4R)-Fluoroproline | (4R)-Flp | Increased | ~1.8 | ~9.0 | Induces a Cγ-exo pucker, promotes collagen triple helix stability |
| (4S)-Fluoroproline | (4S)-Flp | Increased | ~1.8 | ~9.0 | Induces a Cγ-endo pucker, destabilizes collagen triple helix |
| 4-Fluorophenylalanine | 4-F-Phe | Increased | ~2.2 | ~9.2 | Minimal steric perturbation, useful ¹⁹F NMR probe |
| 5,5,5,5',5',5'-Hexafluoroleucine | Hfl | Significantly Increased | ~2.3 | ~9.6 | Enhances protein stability through the hydrophobic effect |
| Pentafluorophenylalanine | Pff | Significantly Increased | ~1.9 | ~8.7 | Creates a "fluorous phase" within the protein core |
Table 2: Impact of Fluorinated Amino Acid Incorporation on Protein Stability
| Protein | Mutation | Expression System | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |
| Immunoglobulin binding domain of Protein G | Leu → Hfl | Chemical Synthesis | N/A | -0.43 ± 0.14 | [13][14] |
| Immunoglobulin binding domain of Protein G | Phe → Pff | Chemical Synthesis | N/A | -0.45 ± 0.20 | [13][14] |
| PvuII endonuclease | Phe → 3-F-Phe | E. coli | Similar to WT | N/A | [7] (activity increased two-fold) |
| PvuII endonuclease | Phe → 4-F-Phe | E. coli | Decreased | N/A | [7] |
Table 3: Examples of Fluorinated Amino Acids in Drug Development
| Compound/Drug Class | Fluorinated Moiety | Target | Therapeutic Area | Key Advantage of Fluorination |
| HIV Fusion Inhibitors | T-20 (Enfuvirtide) derivatives with fluorinated amino acids | gp41 | HIV/AIDS | Enhanced metabolic stability and binding affinity.[3] |
| GLP-1 Analogs | Fluorinated amino acid substitutions | GLP-1 receptor | Type 2 Diabetes | Improved circulatory half-life and metabolic stability.[3] |
| Enzyme Inhibitors | α-monofluorinated amino acids | PLP-dependent enzymes | Various | Act as mechanism-based "suicide substrates".[15] |
| ¹⁸F-FDOPA | 6-[¹⁸F]Fluoro-L-DOPA | Dopamine transporter | Neurology (PET Imaging) | Radioactive tracer for diagnosing Parkinson's disease.[12] |
| Various Small Molecules | Diverse fluorinated amino acid scaffolds | Various (kinases, proteases) | Oncology, etc. | Improved potency and physicochemical properties.[2][6][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fAAs in research.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Amino Acid
This protocol outlines the manual synthesis of a peptide incorporating a fluorinated amino acid using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected fluorinated amino acid (e.g., Fmoc-4-F-Phe-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (ice-cold)
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[18]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for both natural and fluorinated amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.
-
Pre-activate the mixture by stirring for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: Fluorinated amino acids can exhibit slower coupling kinetics, so extending the reaction time or performing a double coupling may be necessary.[3]
-
To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
-
Purification:
-
Air-dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Confirm identity via mass spectrometry.
-
Protocol 2: Biosynthetic Incorporation of Fluorinated Amino Acids in E. coli
This protocol describes the residue-specific incorporation of a fluorinated analog into a target protein using an amino acid auxotrophic E. coli strain.
Materials:
-
E. coli expression strain auxotrophic for the amino acid to be replaced (e.g., a phenylalanine auxotroph for 4-F-Phe incorporation).
-
Expression vector containing the gene of interest under a tightly regulated promoter (e.g., pET vector with T7 promoter).
-
Minimal media (M9) supplemented with glucose, MgSO₄, CaCl₂, and essential trace elements.
-
Complete set of 19 natural amino acids (excluding the one to be replaced).
-
Fluorinated amino acid (e.g., 4-fluoro-L-phenylalanine).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Standard protein purification equipment (e.g., AKTA FPLC system, Ni-NTA resin for His-tagged proteins).
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli auxotrophic strain into 5 mL of LB medium and grow overnight at 37°C.
-
Main Culture Growth:
-
Inoculate 1 L of M9 minimal medium supplemented with all 19 natural amino acids (excluding the one to be replaced, e.g., phenylalanine) with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction with Fluorinated Amino Acid:
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Gently wash the cell pellet twice with pre-warmed, sterile M9 salts to remove any residual natural amino acids.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium supplemented with the 19 natural amino acids AND the desired fluorinated amino acid (e.g., 150 mg/L of 4-F-Phe).
-
Incubate for 30 minutes at 30°C to allow for uptake of the fAA.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
-
Protein Purification: Purify the target protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid and its efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations of Key Concepts and Workflows
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: Logical flow of how fAA incorporation enhances protein stability.
Caption: A typical workflow for incorporating and analyzing fAAs.
Caption: Using ¹⁹F NMR to detect protein-ligand binding events.
Conclusion and Future Outlook
Fluorinated non-natural amino acids represent a mature yet continually evolving field that provides powerful solutions to long-standing challenges in peptide and protein science.[5] Their ability to enhance stability, modulate biological activity, and serve as sensitive biophysical probes has cemented their role in both academic research and industrial drug development.[3][10] Future advancements will likely focus on the development of novel synthetic methods to access more complex and diverse fAAs, the expansion of the genetic code to allow for the site-specific incorporation of a wider array of these analogs in living cells, and the application of these tools to increasingly complex biological systems, such as in-cell NMR and the study of membrane proteins.[19][20][21] As our understanding of the subtle yet powerful effects of fluorination continues to grow, so too will the innovative applications of these remarkable molecular tools.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. Synthesis of complex unnatural fluorine-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star of Medicinal Chemistry: A Technical Guide to 3,4-Difluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, 3,4-Difluorophenylglycine, a non-canonical amino acid, is emerging as a valuable asset in medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, offer a sophisticated means to modulate molecular interactions and enhance metabolic stability. This technical guide provides an in-depth exploration of the synthesis, potential applications, and experimental considerations of this compound, with a particular focus on its promising role in the development of novel therapeutics, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine into drug candidates can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to its biological target.[1][2] The 3,4-difluorophenyl motif, in particular, offers a unique combination of electronic effects. The two electron-withdrawing fluorine atoms can alter the charge distribution of the aromatic ring, potentially leading to enhanced binding interactions, such as dipole-dipole and quadrupolar interactions, with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the phenyl ring less susceptible to metabolic oxidation, a common pathway for drug deactivation.[3]
Synthesis of this compound: A Practical Workflow
The most common and adaptable method for the synthesis of α-amino acids like this compound is the Strecker synthesis. This classical multicomponent reaction provides a straightforward route from an aldehyde to the desired amino acid.
Experimental Protocol: Strecker Synthesis of this compound
Starting Material: 3,4-Difluorobenzaldehyde. This can be synthesized from 1,2-difluorobenzene through various methods, including Grignard exchange reactions or Friedel-Crafts type reactions.[4][5][6]
Step 1: Formation of the α-Aminonitrile [7][8]
-
In a well-ventilated fume hood, a solution of 3,4-difluorobenzaldehyde (1 equivalent) in methanol is prepared.
-
To this solution, ammonium chloride (NH₄Cl, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) are added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the α-aminonitrile.
Step 2: Hydrolysis to this compound [7][8]
-
The crude α-aminonitrile is treated with a strong acid, such as 6M hydrochloric acid (HCl).
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid, leading to the precipitation of this compound.
-
The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Chiral Resolution: The Strecker synthesis yields a racemic mixture of (R)- and (S)-3,4-Difluorophenylglycine. Enantiomerically pure forms can be obtained through enzymatic resolution, a technique that utilizes the stereoselectivity of enzymes like lipases or acylases to selectively react with one enantiomer.[9][10]
Potential Applications in Medicinal Chemistry
The structural and electronic features of this compound make it an attractive building block for a range of therapeutic areas.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A compelling application for this compound lies in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[11][12] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[13][14]
The blockbuster drug Sitagliptin, a potent DPP-4 inhibitor, features a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core.[15] Structure-activity relationship (SAR) studies have revealed that the trifluorophenyl group is crucial for high-affinity binding to a key hydrophobic pocket (the S1 pocket) of the DPP-4 enzyme.[16][17] It is hypothesized that the 3,4-difluorophenyl moiety of this compound can serve as a bioisosteric replacement for the trifluorophenyl group, potentially offering a favorable balance of potency, selectivity, and pharmacokinetic properties.
Quantitative Data on DPP-4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sitagliptin and other DPP-4 inhibitors, highlighting the potency of compounds with fluorinated phenyl moieties.
| Compound | Target | IC50 (nM) | Reference |
| Sitagliptin | DPP-4 | 19 | [18] |
| Vildagliptin | DPP-4 | 62 | [18] |
| Saxagliptin | DPP-4 | 50 | [18] |
| Alogliptin | DPP-4 | <10 | [18] |
| Linagliptin | DPP-4 | 1 | [18] |
| Omarigliptin | DPP-4 | 1.6 | [18] |
| Imigliptin | DPP-4 | 4.1 | [18] |
| Compound 13 (Tricyclic Scaffold) | DPP-4 | 28 | [18] |
| Compound 2 (Triazole-5-carboximidamide) | DPP-4 | 6570 | [1] |
| Compound 3 (β-amino amide) | DPP-4 | 2 | [1] |
| Compound 4 (β-amino amide) | DPP-4 | 2 | [1] |
| Compound 27 (Thiazoloquinazoline) | DPP-4 | 1.12 | [1] |
| Compound 31 (3-aminocoumarin) | DPP-4 | 3160 | [1] |
This table presents a selection of data from the literature to illustrate the range of potencies achieved with different DPP-4 inhibitor scaffolds.
Other Potential Therapeutic Areas
The versatility of the this compound scaffold extends beyond diabetes. Its incorporation into peptides and small molecules could be explored in:
-
Oncology: The enhanced metabolic stability and potential for specific interactions could be leveraged in the design of enzyme inhibitors or receptor modulators for cancer therapy.
-
Neuroscience: The ability of fluorine to modulate blood-brain barrier permeability could be advantageous in developing drugs for central nervous system disorders.
-
Infectious Diseases: The unique properties of fluorinated amino acids could be exploited to design novel antiviral or antibacterial agents with improved efficacy and resistance profiles.
Conclusion and Future Directions
This compound represents a promising and underexplored building block in medicinal chemistry. Its straightforward synthesis via the Strecker reaction and the advantageous properties conferred by the difluorophenyl moiety make it a valuable tool for lead optimization and the design of novel therapeutics. The strong precedent set by the role of fluorinated phenyl groups in potent DPP-4 inhibitors like Sitagliptin provides a clear and compelling rationale for the exploration of this compound in the development of next-generation antidiabetic agents. Further research into the incorporation of this unique amino acid into diverse molecular scaffolds is warranted and holds the potential to unlock new and improved treatments for a wide range of diseases.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]
- 5. Method for preparing 3, 4-difluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]
- 7. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 9. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. US10450315B2 - Process for the preparation of dipeptidyl peptidase-4 (DPP-4) enzyme inhibitor - Google Patents [patents.google.com]
- 12. graphviz.org [graphviz.org]
- 13. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]
- 14. statalist.org [statalist.org]
- 15. researchgate.net [researchgate.net]
- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 3,4-Difluorophenylglycine in the Design of Novel Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the array of fluorinated building blocks, 3,4-difluorophenylglycine stands out as a particularly valuable synthon for the development of novel therapeutics. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent compounds. This in-depth technical guide explores the synthesis, applications, and therapeutic potential of this compound as a key building block in drug discovery. We provide a comprehensive overview of its role in the design of innovative compounds, detailed experimental protocols for its synthesis, and a summary of the biological activities of its derivatives, supported by quantitative data and visual representations of relevant signaling pathways.
Physicochemical Properties of this compound
This compound is a non-proteinogenic amino acid characterized by the presence of a difluorinated phenyl ring attached to the alpha-carbon. These fluorine substituents exert a profound influence on the molecule's properties.
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol [1] |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid[1] |
| CAS Number | 225641-94-1[1] |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions |
The electron-withdrawing nature of the fluorine atoms can alter the pKa of the amino and carboxylic acid groups, influencing ionization at physiological pH. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at the 3 and 4 positions of the phenyl ring, thereby enhancing the pharmacokinetic profile of drug candidates.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, most notably the Strecker and Bucherer-Bergs reactions. These multi-component reactions provide a straightforward and efficient route to the desired product from the readily available 3,4-difluorobenzaldehyde.
Protocol 1: Strecker Synthesis of this compound
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.
Step 1: Synthesis of α-Amino-(3,4-difluorophenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in methanol.
-
To this solution, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq) dropwise at 0-5 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the α-aminonitrile product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 3,4-Difluoro-DL-phenylglycine
-
Suspend the crude α-aminonitrile in a concentrated solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., ammonium hydroxide).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3,4-Difluoro-DL-phenylglycine.
Workflow for Strecker Synthesis
Protocol 2: Bucherer-Bergs Synthesis of this compound
The Bucherer-Bergs reaction provides an alternative route, forming a hydantoin intermediate which is subsequently hydrolyzed to the amino acid.
Step 1: Synthesis of 5-(3,4-Difluorophenyl)hydantoin
-
In a sealed pressure vessel, combine 3,4-difluorobenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Heat the mixture to 60-70 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the hydantoin product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Hydrolysis to 3,4-Difluoro-DL-phenylglycine
-
Suspend the 5-(3,4-difluorophenyl)hydantoin in a solution of a strong base (e.g., 2 M NaOH).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to the isoelectric point of the amino acid.
-
Collect the precipitated 3,4-Difluoro-DL-phenylglycine by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow for Bucherer-Bergs Synthesis
Applications in the Synthesis of Novel Compounds
This compound serves as a versatile building block for a variety of novel compounds with promising therapeutic applications. Its incorporation into different molecular scaffolds has led to the development of potent enzyme inhibitors and receptor modulators.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The 3,4-difluorophenyl moiety is a common feature in a number of potent EGFR inhibitors. Overexpression or mutation of EGFR is a key driver in several cancers, making it a critical therapeutic target. The fluorine atoms can enhance binding to the ATP pocket of the EGFR kinase domain and improve the overall drug-like properties of the inhibitors.
| Compound Class | Target | Cell Line | IC₅₀ | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR, HER2 | OVCAR-4 | 1.74 µM (cytotoxicity) | [2] |
| NCI-H460 | 4.44 µM (cytotoxicity) | [2] | ||
| ACHN | 5.53 µM (cytotoxicity) | [2] | ||
| EGFR | - | 0.18 µM (enzymatic) | [2] | |
| HER2 | - | 0.25 µM (enzymatic) | [2] | |
| Thiazolyl-pyrazoline derivative | EGFR, HER2 | - | 60 nM (EGFR), 80 nM (HER2) | [2] |
| Dianilinopyrimidine derivative | A549, PC-3, HepG2 | A549 | 0.56 µM (cytotoxicity) | [3] |
| PC-3 | 2.46 µM (cytotoxicity) | [3] | ||
| HepG2 | 2.21 µM (cytotoxicity) | [3] |
EGFR Signaling Pathway and Inhibition
T-Type Calcium Channel Blockers
T-type calcium channels are implicated in a variety of physiological and pathological processes, including neuronal firing, cardiovascular function, and cancer cell proliferation. Derivatives of this compound have been explored as potent and selective blockers of these channels.
| Compound Class | Target | Activity | Reference |
| 3,4-Dihydroquinazoline derivative | Caᵥ3.1, Caᵥ3.2 | Potent protection from inflammatory and neuropathic pain | [4] |
| Disubstituted piperazine derivative | Caᵥ3 channels | Potent blocker | [4] |
T-Type Calcium Channel Signaling and Blockade
Protease Inhibitors
The unique stereoelectronic properties of this compound make it an attractive component for the design of protease inhibitors. The difluorophenyl ring can engage in favorable interactions within the active site of various proteases, including those from viral and bacterial pathogens. For instance, derivatives of fluorinated phenylalanines and related structures have been investigated as inhibitors of HIV protease.
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic incorporation into novel molecular scaffolds offers a reliable method for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic routes to this key intermediate are well-established and amenable to large-scale production. As demonstrated by its application in the development of EGFR inhibitors, T-type calcium channel blockers, and potentially other enzyme inhibitors, this compound will undoubtedly continue to play a significant role in the discovery and development of the next generation of therapeutics. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique advantages of this powerful fluorinated building block.
References
- 1. This compound | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Peptides Containing 3,4-Difluorophenylglycine: A Prospective Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated properties, synthesis, and analysis of peptides incorporating the non-proteinogenic amino acid 3,4-difluorophenylglycine. Due to a notable absence of dedicated studies on peptides containing this specific residue in the current scientific literature, this document leverages established principles of peptide chemistry and draws analogies from research on structurally similar fluorinated amino acids. The information herein is intended to serve as a foundational resource for researchers embarking on the design and investigation of novel peptides with this compound.
Introduction: The Potential of Fluorination in Peptide Drug Design
The incorporation of fluorinated amino acids into peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. The introduction of fluorine can modulate various physicochemical and biological characteristics, including metabolic stability, binding affinity, and conformational preferences. Phenylglycine derivatives, in particular, are of interest for their ability to influence peptide backbone conformation. The 3,4-difluoro substitution pattern on the phenyl ring of phenylglycine is expected to impart unique electronic and steric properties, potentially leading to peptides with novel biological activities. While L-3,4-difluorophenylglycine has been identified as a potent inhibitor of the ASCT2 transporter, its role within a peptide sequence remains largely unexplored.[1]
Physicochemical and Biological Properties
While no specific quantitative data for peptides containing this compound is currently available, the following table summarizes the expected impact of this modification based on general principles of fluorination in peptides.
| Property | Expected Impact of this compound Incorporation | Rationale |
| Metabolic Stability | Increased | The strong carbon-fluorine bond can block sites of enzymatic degradation by proteases. |
| Binding Affinity | Potentially altered | The electron-withdrawing nature of fluorine can change the electronic properties of the aromatic ring, influencing interactions with biological targets. |
| Conformational Preference | Constrained | The bulky, substituted phenyl ring is likely to restrict the rotational freedom of the peptide backbone, favoring specific secondary structures. |
| Lipophilicity | Increased | Fluorine substitution generally increases the lipophilicity of a molecule, which can affect cell permeability and pharmacokinetic properties. |
| pKa of Amine Group | Lowered | The inductive effect of the fluorine atoms can lower the basicity of the alpha-amino group. |
Table 1: Anticipated Effects of this compound on Peptide Properties.
Experimental Protocols
The following protocols are adapted from standard solid-phase peptide synthesis (SPPS) methodologies and can be used as a starting point for the synthesis and purification of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide containing a this compound residue using the widely adopted Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-3,4-difluorophenylglycine-OH
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
-
OxymaPure® or a similar activating agent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-3,4-difluorophenylglycine-OH (3 equivalents relative to resin loading), the activating agent (e.g., OxymaPure®, 3 equivalents), and the coupling agent (e.g., DIC, 3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like methionine or tryptophan, add DTT.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Peptide Purification and Analysis
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Characterize the peptide sequence and structure using techniques such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of peptides containing this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Peptide Purification and Characterization.
Caption: Hypothetical Signaling Pathway Modulation by a Peptide.
Conclusion and Future Directions
The incorporation of this compound into peptides represents an unexplored area with significant potential for the development of novel therapeutics. While direct experimental data is currently lacking, the principles of peptide chemistry and the known effects of fluorination provide a strong foundation for future research. It is anticipated that peptides containing this residue will exhibit enhanced metabolic stability and unique conformational properties. The experimental protocols and analytical workflows outlined in this guide offer a practical starting point for researchers interested in synthesizing and characterizing these novel molecules. Future studies should focus on the systematic evaluation of the impact of this compound on peptide structure, stability, and biological activity to fully elucidate its potential in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Chiral Resolution of 3,4-Difluorophenylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of 3,4-Difluorophenylglycine enantiomers. The methods described herein are essential for the preparation of enantiomerically pure forms of this compound, which is a critical step in the development of chiral pharmaceuticals. Three primary resolution strategies are covered: Diastereomeric Crystallization, Enzymatic Resolution, and Preparative Chiral Chromatography (HPLC and SFC).
Diastereomeric Crystallization
Diastereomeric crystallization is a classical and industrially viable method for resolving racemates. This technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts can be separated by fractional crystallization.
Workflow for Diastereomeric Crystallization
Caption: Workflow for Diastereomeric Crystallization.
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol is adapted from established methods for the resolution of phenylglycine derivatives.
-
Dissolution: In a suitable reaction vessel, dissolve one molar equivalent of racemic this compound in a minimal amount of a heated solvent mixture, such as methanol/water (e.g., 9:1 v/v).
-
Addition of Resolving Agent: To the heated solution, add a solution of 0.5 molar equivalents of (+)-tartaric acid dissolved in the same solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (around pH 6) with a suitable base (e.g., 1M NaOH) to precipitate the free amino acid.
-
Purification: Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Quantitative Data (Expected)
The following table presents expected data based on the resolution of similar phenylglycine derivatives.
| Resolving Agent | Solvent System | Expected Yield of Diastereomeric Salt | Expected Enantiomeric Excess (e.e.) |
| (+)-Tartaric Acid | Methanol/Water | 35-45% | >95% |
| (-)-Mandelic Acid | Ethanol | 30-40% | >90% |
| (+)-Camphor-10-sulfonic acid | Isopropanol | 40-50% | >98% |
Enzymatic Resolution
Enzymatic resolution is a highly selective method that utilizes enzymes, typically lipases or proteases, to catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is often performed under mild conditions and can provide very high enantioselectivity.
Workflow for Enzymatic Resolution
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 3,4-Difluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 3,4-Difluorophenylglycine (Dfg) is a particularly valuable building block. The presence of the difluorophenyl moiety can introduce unique conformational constraints, improve binding affinity through fluorine-protein interactions, and enhance metabolic stability by blocking sites of enzymatic degradation.
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS). It covers both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies, with a strong emphasis on mitigating the primary challenge associated with phenylglycine derivatives: racemization of the α-carbon.
Protecting Group Strategies for this compound
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of peptides containing this compound. The two most common orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.
Fmoc/tBu Strategy: This is the most widely used method for SPPS due to its milder deprotection conditions for the α-amino group.[1] The Fmoc group is base-labile (typically removed with piperidine), while side-chain protecting groups are acid-labile (cleaved with trifluoroacetic acid, TFA).[2] This orthogonality is crucial for complex peptide synthesis. For this compound, the commercially available Fmoc-D-Phg(3,4-diF)-OH and Fmoc-L-Phg(3,4-diF)-OH are the recommended building blocks for this strategy.
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for α-amino protection and typically more robust acid-labile protecting groups (like benzyl ethers) for side chains, which require strong acids like hydrofluoric acid (HF) for final cleavage. While less common, the Boc strategy can be advantageous for certain "difficult" sequences prone to aggregation.[2] For this strategy, Boc-D-Phg(3,4-diF)-OH or Boc-L-Phg(3,4-diF)-OH would be the appropriate starting material.
A schematic overview of the two primary protecting group strategies is presented below.
Minimizing Racemization of this compound
The primary challenge in the synthesis of peptides containing phenylglycine and its derivatives is the susceptibility of the α-proton to epimerization, particularly during the coupling step. This is due to the increased acidity of the benzylic α-proton. Studies on phenylglycine have shown that the choice of coupling reagent and base is critical to maintaining stereochemical integrity. These findings are directly applicable to this compound.
The base-catalyzed coupling of Fmoc-Phg is the most critical step for racemization. The use of uronium-based coupling reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or phosphonium-based reagents like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), in combination with a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) , can significantly reduce racemization to negligible levels.
Quantitative Data on Racemization Control
The following table summarizes data from studies on phenylglycine, which serves as an excellent model for predicting the behavior of this compound. The data illustrates the percentage of the desired L,L-diastereomer of a model dipeptide synthesized using various coupling conditions.
| Coupling Reagent | Base | Desired Diastereomer (%) | Reference |
| HATU | DIPEA | 78 | |
| HBTU | DIPEA | 75 | |
| PyBOP | DIPEA | 76 | |
| DEPBT | DIPEA | 88 | |
| COMU | DIPEA | 92 | |
| DEPBT | TMP | >98 | |
| COMU | TMP | >98 |
Data is for phenylglycine and is expected to be highly representative for this compound.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin. Modifications may be necessary depending on the specific sequence and scale.
Workflow for a Single Coupling Cycle
Protocol 1: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Treatment: Drain the DMF from the resin and add the 20% piperidine solution (approx. 10 mL per gram of resin). Agitate for 3-5 minutes.
-
Second Treatment: Drain the solution and add a fresh portion of the 20% piperidine solution. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its adducts.
Protocol 2: Coupling of Fmoc-3,4-Difluorophenylglycine (High-Efficiency, Low-Racemization)
-
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-L-Phg(3,4-diF)-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the solution.
-
-
Activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture for 2-4 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin (Kaiser) test.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times).
Protocol 3: Final Cleavage and Deprotection (for Rink Amide Resin)
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail (Reagent B): Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) in a ratio of 88:5:5:2 (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
Protocol 4: Peptide Purification
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
RP-HPLC: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Gradient: A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes. The exact gradient will need to be optimized for the specific peptide.
-
Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Summary of Key Considerations
| Parameter | Recommendation for this compound | Rationale |
| Protection Strategy | Fmoc/tBu | Milder deprotection conditions, avoiding strong acids in every cycle.[1] |
| Coupling Reagent | COMU or DEPBT | Shown to significantly suppress racemization of phenylglycine derivatives. |
| Base for Coupling | 2,4,6-trimethylpyridine (TMP) | A weak, sterically hindered base that minimizes α-proton abstraction. |
| Cleavage Cocktail | TFA/Phenol/Water/TIS | Effective for cleavage from the resin and removal of tBu-based side-chain protecting groups while scavenging reactive cations. |
| Purification | RP-HPLC | Standard and effective method for purifying synthetic peptides to a high degree. |
By employing the strategies and protocols outlined in this document, researchers can successfully incorporate the valuable non-canonical amino acid this compound into their peptide sequences, paving the way for the development of novel and improved peptide-based therapeutics.
References
Application Notes: Solid-Phase Peptide Synthesis Incorporating 3,4-Difluorophenylglycine
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties conferred by fluorine. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and influence peptide conformation.[1][2][3] 3,4-Difluorophenylglycine, a non-proteinogenic amino acid, offers a unique structural motif that can be exploited to develop novel peptide-based therapeutics with improved pharmacological profiles. These application notes provide a detailed protocol for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS).
Challenges in Incorporating this compound
The successful incorporation of fluorinated amino acids like this compound into a growing peptide chain can present challenges. The strong electron-withdrawing nature of the fluorine atoms can deactivate the amino group, potentially leading to slower and less efficient coupling reactions.[1] Therefore, optimization of coupling conditions, such as the choice of coupling reagents, reaction time, and temperature, may be necessary to achieve high yields and purity. Monitoring the completion of each coupling step, for instance with a Kaiser test, is highly recommended.
Properties of Fmoc-3,4-Difluorophenylglycine-OH
For use in Fmoc-based solid-phase peptide synthesis, this compound is typically protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
| Property | Value |
| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3,4-difluorophenyl)ethanoic acid |
| Molecular Formula | C23H17F2NO4 |
| Molecular Weight | 425.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and DMSO |
| Storage | Store at -20°C |
Note: The exact properties may vary depending on the supplier.
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy. This protocol may require optimization based on the specific peptide sequence and the synthesis scale.
1. Resin Selection and Preparation
-
Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[4]
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel with gentle agitation.[4] Drain the DMF.
2. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
3. Coupling of Fmoc-3,4-Difluorophenylglycine-OH
Due to the potentially reduced reactivity of this compound, a more robust coupling strategy is recommended.
-
Activation: In a separate vessel, dissolve Fmoc-3,4-Difluorophenylglycine-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (3-5 equivalents), and an additive like HOBt or HOAt (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[5]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[6]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a complete reaction.
4. Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection
-
Washing: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and finally methanol. Dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[7][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.[5]
6. Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Reagents and Materials
| Reagent/Material | Purpose |
| Fmoc-protected amino acids | Peptide building blocks |
| Fmoc-3,4-Difluorophenylglycine-OH | Non-canonical amino acid to be incorporated |
| Solid-phase synthesis resin (e.g., Wang, Rink Amide) | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Solvent |
| Piperidine | Fmoc deprotection reagent |
| Coupling reagents (e.g., HBTU, HATU) | Amide bond formation |
| Additives (e.g., HOBt, HOAt) | Suppress side reactions during coupling |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization |
| Dichloromethane (DCM) | Solvent for washing |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | Scavenger during cleavage |
| Diethyl ether, cold | Peptide precipitation |
Summary of Key Experimental Parameters
| Step | Reagents | Time | Temperature |
| Resin Swelling | DMF | 30-60 min | Room Temp |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min + 15 min | Room Temp |
| Coupling | Fmoc-3,4-Difluorophenylglycine-OH, HBTU/HATU, DIPEA in DMF | 2-4 hours | Room Temp |
| Cleavage | TFA/TIS/Water (95:2.5:2.5) | 2-3 hours | Room Temp |
Data Presentation
Researchers should meticulously record their experimental data to assess the efficiency of the synthesis. The following table provides a template for data collection.
| Peptide Sequence | Resin Loading (mmol/g) | Coupling Efficiency of this compound (Kaiser Test) | Crude Peptide Purity (HPLC Area %) | Final Yield (mg) | Final Yield (%) |
| [Enter Sequence] | [Enter Value] | [Positive/Negative] | [Enter Value] | [Enter Value] | [Enter Value] |
Visualizations
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Detailed workflow of the coupling step for Fmoc-3,4-Difluorophenylglycine-OH.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
Optimizing Peptide Coupling Reactions with 3,4-Difluorophenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylglycine is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into peptide backbones can profoundly influence their conformational stability, metabolic resistance, and binding affinity to biological targets. Specifically, the difluorophenyl moiety can enhance hydrophobicity and introduce unique electronic properties, making it a valuable building block for novel therapeutic peptides. However, the steric hindrance and electron-withdrawing nature of the difluorinated phenyl ring present challenges in standard solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and lower yields.
These application notes provide a detailed guide to optimizing the coupling of this compound using various modern coupling reagents and protocols. The information presented here is intended to help researchers overcome common synthetic hurdles and efficiently incorporate this valuable amino acid into their peptide sequences.
Challenges in Coupling this compound
The primary challenges associated with the incorporation of this compound into a growing peptide chain are:
-
Steric Hindrance: The bulky difluorophenyl side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, slowing down the reaction rate.
-
Electronic Effects: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the carboxyl group, making its activation more difficult and the subsequent amide bond formation less favorable.
-
Racemization: Phenylglycine derivatives are known to be susceptible to racemization during activation, particularly with prolonged reaction times or the use of certain bases.[1]
To address these challenges, careful selection of coupling reagents, bases, and reaction conditions is crucial.
Comparative Performance of Coupling Reagents
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents for sterically hindered and racemization-prone amino acids. This data provides a strong basis for reagent selection.
| Coupling Reagent | Type | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | Aminium Salt | Very High | Low | Highly effective for sterically hindered and N-methylated amino acids.[2][3] |
| HBTU | Aminium Salt | High | Low to Medium | A cost-effective and efficient reagent for routine and challenging couplings.[4] |
| COMU | Aminium Salt | Very High | Very Low | Safer alternative to benzotriazole-based reagents with excellent solubility.[2][3][5] |
| PyBOP | Phosphonium Salt | High | Low | Good balance of reactivity and stability; avoids guanidinylation side reactions.[3] |
| DIC/Oxyma | Carbodiimide/Additive | Medium to High | Low | Cost-effective and suppresses racemization effectively.[6] |
Note: The performance of these reagents can be influenced by the specific peptide sequence, resin, and solvent system used. The data presented is a qualitative guide for initial optimization.
Experimental Protocols
The following protocols are designed for the manual solid-phase peptide synthesis (SPPS) of a generic peptide containing a this compound (Fmoc-Dfg-OH) residue using Fmoc/tBu chemistry.
General Workflow for Peptide Coupling
The diagram below illustrates the fundamental steps in a single coupling cycle during solid-phase peptide synthesis.
Caption: A simplified workflow for a standard Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 1: HATU-Mediated Coupling of Fmoc-3,4-Difluorophenylglycine
This protocol is recommended for particularly difficult couplings where high reactivity is required.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-3,4-Difluorophenylglycine (Fmoc-Dfg-OH) (3 equivalents)
-
HATU (2.9 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Dfg-OH and HATU in DMF. Add DIPEA to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered sequences, a "double coupling" (repeating the coupling step with fresh reagents) may be necessary.
-
Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x) and DCM (3 x).
Protocol 2: COMU-Mediated Coupling of Fmoc-3,4-Difluorophenylglycine
This protocol offers a safer and highly efficient alternative to HATU.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-3,4-Difluorophenylglycine (Fmoc-Dfg-OH) (3 equivalents)
-
COMU (3 equivalents)[5]
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Dfg-OH and COMU in DMF. Add DIPEA to the solution and mix.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Optimization Strategy for this compound Coupling
The following decision-making workflow can guide the optimization process for incorporating this compound.
Caption: A decision-making workflow for optimizing the coupling of this compound.
Conclusion
The successful incorporation of this compound into peptides is achievable with careful optimization of the coupling conditions. The use of highly reactive aminium-based coupling reagents such as HATU or the safer alternative COMU is strongly recommended. Monitoring the reaction progress with a Kaiser test and employing strategies such as double coupling or extended reaction times can significantly improve yields. By following the protocols and optimization strategies outlined in these application notes, researchers can effectively utilize this compound to develop novel and potent peptide-based therapeutics.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Peptides Incorporating 3,4-Difluorophenylglycine Using Reversed-Phase HPLC
Introduction
The incorporation of non-natural amino acids, such as 3,4-Difluorophenylglycine, into peptide sequences is a key strategy in modern drug discovery and chemical biology. Fluorination can significantly enhance a peptide's metabolic stability, proteolytic resistance, and binding affinity.[1] However, these modifications also present challenges for purification. The increased hydrophobicity imparted by the difluoro-substituted phenyl ring necessitates optimized purification protocols. This application note details a robust methodology for the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard and most powerful technique for peptide purification.[2][3]
Challenges and Considerations
The primary challenge in purifying peptides containing this compound is managing their increased hydrophobicity.[1] This characteristic can lead to:
-
Stronger Retention: The peptide binds more tightly to the hydrophobic stationary phase (e.g., C18), requiring higher concentrations of organic solvent for elution.[2][4]
-
Poor Solubility: Highly hydrophobic peptides may be difficult to dissolve in the aqueous mobile phases typically used at the start of an HPLC run, potentially leading to precipitation on the column.[5]
-
Aggregation: Peptides may aggregate, leading to peak broadening and reduced resolution.[5]
To address these challenges, careful selection of the stationary phase, mobile phase modifiers, and gradient profile is crucial.
Methodology Overview
The purification process begins after the peptide has been synthesized, typically via Solid-Phase Peptide Synthesis (SPPS), and cleaved from the resin. The resulting crude product is a mixture containing the target peptide along with impurities like truncated or deletion sequences.[3] The standard method for purifying this mixture is RP-HPLC, which separates molecules based on their hydrophobicity.[2][3]
A typical workflow involves:
-
Analytical Method Development: An initial small-scale separation on an analytical column to optimize the purification parameters.
-
Preparative Purification: Scaling up the optimized method to a preparative column to isolate the target peptide in larger quantities.
-
Fraction Analysis and Lyophilization: Analyzing the collected fractions for purity and lyophilizing the pure fractions to obtain the final peptide powder.[6]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
This protocol is designed to optimize the separation of the target peptide from impurities on a smaller, analytical scale.
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent. For hydrophobic peptides, this may require a small amount of organic solvent like acetonitrile (ACN), isopropanol, or dimethylformamide (DMF) before dilution with water.[] A typical starting concentration is 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).[4][8] The large pore size is beneficial for peptides.[8] For highly hydrophobic peptides, a C4, C8, or Diphenyl column can also be effective.[2][5]
-
Detection: Monitor absorbance at 214-220 nm, where the peptide backbone absorbs.[3]
-
-
Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.[6][]
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Gradient Conditions (Scouting Gradient):
-
Flow Rate: 1.0 mL/min.
-
Gradient: A broad linear gradient is used initially to determine the approximate ACN concentration needed for elution. For example, 5% to 95% B over 30 minutes.
-
Injection Volume: 10-20 µL.
-
-
Optimization:
-
Based on the scouting run, design a shallower, more focused gradient around the elution point of the target peptide to maximize resolution. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 20-30 minutes can be applied.[6]
-
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol scales up the optimized analytical method to purify larger quantities of the peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum amount of a strong solvent (like DMF or ACN) and then dilute with Mobile Phase A, ensuring the peptide remains in solution. The final concentration of the organic solvent should be as low as possible to ensure the peptide binds to the column upon injection.
-
The sample load will depend on the column size and the complexity of the crude mixture.
-
-
HPLC System and Column:
-
System: A preparative HPLC system with a fraction collector.
-
Column: A preparative column with the same stationary phase as the optimized analytical column (e.g., C18, 21.2 x 250 mm).
-
-
Mobile Phases:
-
Same as the analytical protocol: 0.1% TFA in water (A) and 0.1% TFA in ACN (B).
-
-
Gradient Conditions:
-
The gradient profile determined during analytical method development is adapted for the preparative scale.
-
The flow rate is scaled up according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution of the main peak.
-
Analyze the purity of each fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize them to remove the solvents, yielding the purified peptide as a white, fluffy powder.[6] This is the final, purified product, typically as a TFA salt.
-
Data Presentation
The following tables provide example data for the purification of a hypothetical 15-amino acid peptide containing one this compound residue. This data is for illustrative purposes.
Table 1: Analytical HPLC Method Development Summary
| Parameter | Scouting Run | Optimized Run |
| Column | C18, 4.6x150 mm, 5µm | C18, 4.6x150 mm, 5µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5-95% B in 30 min | 35-55% B in 20 min |
| Retention Time | 18.5 min | 12.2 min |
| Crude Purity | ~65% (by peak area) | ~65% (by peak area) |
Table 2: Preparative HPLC Purification and Yield
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Column | C18, 21.2x250 mm |
| Flow Rate | 18 mL/min |
| Gradient | 35-55% B in 25 min |
| Fractions Pooled | Purity >95% |
| Final Yield (Lyophilized) | 25 mg |
| Final Purity | 97.2% |
| Overall Recovery | 25% |
Visualizations
Diagram 1: General Workflow for Peptide Purification
This diagram illustrates the overall process from crude peptide to purified product.
Caption: Workflow for the purification of synthetic peptides.
Diagram 2: Logic for HPLC Method Optimization
This diagram shows the decision-making process for optimizing the HPLC method based on initial results.
Caption: Decision tree for optimizing HPLC purification methods.
References
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renyi.hu [renyi.hu]
- 3. bachem.com [bachem.com]
- 4. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nestgrp.com [nestgrp.com]
- 6. peptide.com [peptide.com]
- 8. harvardapparatus.com [harvardapparatus.com]
Application Notes and Protocols for 19F NMR Structural Analysis of Peptides Using 3,4-Difluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and increasingly utilized technique for elucidating the structure, dynamics, and interactions of peptides and proteins.[1][2][3] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high sensitivity (83% of ¹H), and the absence of background signals in biological systems, make it an ideal probe for detailed molecular studies.[1][3][4][5] The chemical shift of ¹⁹F is exceptionally sensitive to its local environment, providing a high-resolution window into subtle conformational changes within a peptide.[1][2][6]
This document provides detailed application notes and protocols for the use of the non-natural amino acid 3,4-Difluorophenylglycine (3,4-DFG) as a ¹⁹F NMR probe for peptide structural analysis. The incorporation of 3,4-DFG offers two distinct fluorine atoms on the phenyl ring, providing a more detailed and localized environmental probe compared to singly fluorinated analogues.
Advantages of Using this compound in ¹⁹F NMR Studies
-
High Sensitivity to Local Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electrostatic field and van der Waals interactions, making it an excellent reporter of peptide conformation and dynamics.[1][2]
-
Two Probes in One: The two fluorine atoms at the 3 and 4 positions of the phenyl ring will have distinct chemical shifts, providing two simultaneous points of observation from a single amino acid incorporation. The difference in their chemical shifts (Δδ) can be a sensitive indicator of the rotational constraints and local environment of the side chain.
-
Minimal Perturbation: The substitution of hydrogen with fluorine atoms generally has a minimal effect on the overall structure and function of the peptide.[1][5]
-
Background-Free Spectra: The absence of endogenous fluorine in most biological systems ensures that the resulting NMR spectra are free from background signals.[1][2][3]
-
Wide Chemical Shift Dispersion: The large chemical shift range of ¹⁹F (over 400 ppm) minimizes signal overlap and allows for the resolution of individual fluorine signals even in complex systems.[1][3][5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3,4-Difluorophenylglycine
This protocol outlines the incorporation of Fmoc-3,4-Difluorophenylglycine (Fmoc-3,4-DFG-OH) into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents:
| Reagent/Material | Recommendation | Purity/Grade |
| Fmoc-3,4-Difluorophenylglycine-OH | Commercially available | >98% |
| Rink Amide or Wang Resin | Commercially available | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | >99.8% |
| Piperidine | Reagent grade | >99% |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | >99.5% |
| HBTU/HATU | Peptide synthesis grade | >98% |
| Trifluoroacetic acid (TFA) | Reagent grade | >99% |
| Triisopropylsilane (TIS) | Reagent grade | >98% |
| Dichloromethane (DCM) | ACS grade | >99.5% |
SPPS Workflow:
Workflow for Solid-Phase Peptide Synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in DCM for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-3,4-DFG-OH (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling of Fmoc-3,4-DFG-OH is expected to have similar kinetics to other fluorinated phenylalanine derivatives.[4]
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5).[4]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
-
Protocol 2: ¹⁹F NMR Spectroscopy
This protocol provides general parameters for acquiring one-dimensional ¹⁹F NMR spectra of peptides containing this compound.
Sample Preparation:
-
Peptide Concentration: Prepare peptide samples at a concentration range of 50 µM to 1 mM.[4] Higher concentrations generally improve the signal-to-noise ratio but may promote aggregation.
-
Solvent: Dissolve the lyophilized peptide in a suitable aqueous buffer (e.g., phosphate or Tris buffer) at the desired pH. Ensure the buffer components do not interfere with the NMR measurement. For structural studies, a mixture of H₂O/D₂O (90:10) is commonly used.
NMR Data Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher fields provide better sensitivity and resolution. |
| Pulse Sequence | Simple 1D pulse-acquire | Sufficient for most applications. |
| Spectral Width | ~50-100 ppm | To encompass the expected chemical shift range of the two fluorine atoms. |
| Acquisition Time | 0.5 - 1.0 s | To achieve adequate resolution.[4] |
| Relaxation Delay | 1.0 - 2.0 s | To allow for near-complete relaxation of the ¹⁹F nuclei.[4] |
| Number of Scans | 128 - 2048+ | Dependent on sample concentration and desired signal-to-noise ratio.[4] |
| Temperature | 298 K (25 °C) | Can be varied to study temperature-dependent conformational changes.[4] |
| Referencing | External standard (e.g., trifluoroacetic acid) | For accurate chemical shift determination. |
Data Processing and Analysis:
-
Apply a line-broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the external standard.
-
Integrate the signals to quantify the relative populations of different conformational states if multiple peaks are observed.
-
Analyze the chemical shifts (δ) and the difference between the two fluorine signals (Δδ) to infer information about the local environment and side-chain dynamics.
Data Interpretation and Applications
The ¹⁹F NMR spectrum of a peptide containing 3,4-DFG will show two distinct signals corresponding to the fluorine atoms at the 3- and 4-positions. The chemical shifts of these signals are highly sensitive to the local environment.
Logical Flow for Data Interpretation:
Interpreting ¹⁹F NMR data from 3,4-DFG.
Applications:
-
Conformational Analysis: Changes in peptide folding will alter the local environment of the 3,4-DFG side chain, leading to changes in the chemical shifts of the two fluorine atoms. The Δδ value can be particularly informative about the rotational freedom of the phenyl ring.
-
Peptide-Ligand Interactions: The binding of a small molecule, protein, or membrane to the peptide can be monitored by observing changes in the ¹⁹F chemical shifts.[3][7] This allows for the characterization of binding events and the determination of binding affinities.
-
Enzyme Kinetics: ¹⁹F NMR can be used to monitor enzymatic modifications of the peptide in real-time.
-
Drug Development: This technique is valuable in fragment-based drug discovery for screening compound libraries and characterizing the binding of hits to a peptide or protein target.[7][8][9]
-
Membrane Interactions: For membrane-active peptides, changes in the ¹⁹F NMR spectrum upon addition of micelles or lipid vesicles can provide insights into membrane binding, insertion depth, and peptide orientation.[10]
Conclusion
The incorporation of this compound into peptides provides a robust and sensitive tool for structural and functional studies using ¹⁹F NMR. The presence of two fluorine reporters on a single side chain offers a higher level of detail compared to singly fluorinated analogues. The protocols and guidelines presented here provide a framework for researchers to apply this powerful technique in their own studies, from peptide synthesis to NMR data acquisition and interpretation, ultimately advancing our understanding of peptide structure-function relationships and aiding in the development of novel peptide-based therapeutics.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 3,4-Difluorophenylglycine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids into peptide scaffolds is a powerful tool in modern drug discovery. It allows for the fine-tuning of pharmacological properties, leading to peptides with enhanced potency, selectivity, and metabolic stability. 3,4-Difluorophenylglycine (Dfg) is a non-canonical aromatic amino acid that offers unique properties when integrated into bioactive peptides. The presence of two fluorine atoms on the phenyl ring can significantly alter the electronic and conformational properties of the peptide, influencing its interaction with biological targets. These modifications can lead to improved therapeutic candidates.[1][2]
These application notes provide a comprehensive overview of the incorporation of this compound into bioactive peptides, including detailed protocols for synthesis and bioactivity assessment.
Application Notes
Advantages of Incorporating this compound
The introduction of this compound into a peptide sequence can confer several advantageous properties:
-
Modulation of Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence cation-π interactions, which are often critical for receptor binding.[2] This can lead to either an increase or a decrease in binding affinity, providing a tool for optimizing potency and selectivity.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making the aromatic ring less susceptible to enzymatic degradation by proteases.[2] This can increase the in vivo half-life of the peptide therapeutic.
-
Conformational Constraint: The bulky and rigid nature of the difluorophenyl group can introduce conformational constraints into the peptide backbone, potentially locking it into a bioactive conformation and improving receptor affinity.[1]
Case Study: Hypothetical G-Protein Coupled Receptor (GPCR) Ligand
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major targets for drug discovery.[3][4] Bioactive peptides often act as ligands for GPCRs, modulating their activity.[3]
Let's consider a hypothetical native peptide agonist for a specific GPCR. By replacing a key phenylalanine residue with this compound, we can investigate the impact on receptor binding and activation. The expected outcome would be a change in the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) of the peptide.
Data Presentation: Quantitative Analysis
The following table illustrates how quantitative data for a native peptide and its this compound-containing analog would be presented. The data shown is hypothetical and for illustrative purposes only.
| Peptide | Sequence | Target GPCR | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) |
| Native Peptide | Tyr-Gly-Gly-Phe -Leu | Receptor X | 50.2 | 120.5 |
| Dfg-Modified Peptide | Tyr-Gly-Gly-Dfg -Leu | Receptor X | 15.8 | 85.3 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dfg-Containing Peptide
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic Dfg-containing peptide.[5][6]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3,4-difluorophenylglycine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-3,4-difluorophenylglycine-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: GPCR Competitive Binding Assay
This protocol describes a general competitive binding assay to determine the IC50 value of a synthesized peptide.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Synthesized Dfg-modified peptide and native peptide
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a constant concentration (typically at its Kd value), and varying concentrations of the unlabeled competitor peptide (native or Dfg-modified).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of Dfg-containing peptides.
Representative GPCR Signaling Pathway
Caption: A representative Gs-coupled GPCR signaling pathway.
Logical Relationship Diagram
Caption: Rationale for incorporating this compound into peptides.
References
- 1. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GPCRs Revisited: New Insights Lead to Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of the Antimicrobial Peptide Natural Product Apidaecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Peptides Containing 3,4-Difluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as 3,4-Difluorophenylglycine (dfF), into peptide sequences is a powerful strategy in drug discovery and development. The fluorine atoms can significantly alter the peptide's conformational properties, metabolic stability, and binding affinity to target proteins. Consequently, robust analytical methods for the characterization of these modified peptides are crucial. This application note provides a detailed protocol for the analysis of peptides containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.
Experimental Workflow Overview
The general workflow for the analysis of peptides containing this compound involves sample preparation, LC-MS/MS analysis, and data interpretation. A schematic of this process is depicted below.
Synthesis of 3,4-Difluorophenylglycine-Containing Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine, including increased lipophilicity and altered electronic character, which can profoundly influence molecular interactions and metabolic pathways. This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics containing 3,4-difluorophenylglycine, a fluorinated analogue of phenylglycine.
The strategic placement of fluorine atoms on the phenyl ring of phenylglycine can lead to peptidomimetics with improved pharmacological profiles. These modifications can enhance resistance to enzymatic degradation and modulate binding affinity to specific biological targets. The synthetic methodologies discussed herein focus on established techniques such as solid-phase peptide synthesis (SPPS) and the Ugi four-component reaction, providing a robust framework for the generation of novel peptidomimetic candidates.
Application Notes
The introduction of this compound into a peptide sequence can offer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes, which can protect the peptidomimetic from degradation by proteases and other enzymes.
-
Modulation of Receptor Binding: The electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the aromatic ring, potentially leading to enhanced or more selective binding to target receptors.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.
-
Conformational Control: The steric bulk and electronic properties of the difluorophenyl group can influence the local conformation of the peptide backbone, potentially locking it into a bioactive conformation.
These properties make this compound-containing peptidomimetics attractive candidates for the development of novel therapeutics targeting a range of diseases.
Experimental Protocols
Two primary synthetic strategies for the synthesis of this compound-containing peptidomimetics are detailed below: Solid-Phase Peptide Synthesis (SPPS) and the Ugi Four-Component Reaction.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Containing this compound
This protocol outlines the manual synthesis of a dipeptide, for example, Ac-Ala-(3,4-di-F-Phe-Gly)-NH2, using Fmoc/tBu chemistry on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-(3,4-di-F)Phe-Gly-OH (requires prior synthesis or commercial sourcing)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled alanine.
-
Second Amino Acid Coupling (Fmoc-(3,4-di-F)Phe-Gly-OH):
-
Dissolve Fmoc-(3,4-di-F)Phe-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test and wash the resin.
-
-
Acetylation (N-terminal capping):
-
Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and NMR spectroscopy.
Quantitative Data Summary (Illustrative)
| Step | Parameter | Value |
| Synthesis Scale | Resin Substitution | 0.5 mmol/g |
| Amount of Resin | 200 mg | |
| Coupling Efficiency | Kaiser Test | Negative after each coupling |
| Final Product | Crude Yield | ~75-85% |
| Purity (by RP-HPLC) | >95% | |
| Molecular Weight (ESI-MS) | Confirm expected mass |
Protocol 2: Ugi Four-Component Reaction for Peptidomimetic Synthesis
This protocol describes a one-pot synthesis of a peptidomimetic containing this compound. The Ugi reaction is a powerful tool for generating chemical libraries due to its convergent nature and the diversity of accessible structures.[1][2][3][4]
Materials and Reagents:
-
3,4-Difluorobenzaldehyde
-
Amine (e.g., Benzylamine)
-
Carboxylic acid (e.g., Acetic acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1.0 eq.) in methanol (0.5 M), add the amine (1.0 eq.) and stir for 30 minutes at room temperature to form the imine.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified peptidomimetic by NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data Summary (Illustrative)
| Reactant Combination | Solvent | Yield (%) | Purity (%) |
| 3,4-Difluorobenzaldehyde, Benzylamine, Acetic Acid, t-Butyl isocyanide | MeOH | 78 | >98 |
| 3,4-Difluorobenzaldehyde, Cyclohexylamine, Propionic Acid, Benzyl isocyanide | TFE | 85 | >97 |
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of a this compound-containing peptidomimetic.
Logical Relationship in the Ugi Four-Component Reaction
Caption: Key intermediates and transformations in the Ugi four-component synthesis of a peptidomimetic.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a peptidomimetic containing this compound, for instance, by inhibiting a key protein-protein interaction (PPI).
Caption: Inhibition of a protein-protein interaction in a signaling pathway by a peptidomimetic.
References
Application Notes and Protocols for the Scalable Synthesis of Boc- and Fmoc-Protected 3,4-Difluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of N-Boc- and N-Fmoc-protected 3,4-difluorophenylglycine, valuable building blocks in the development of novel pharmaceuticals and peptidomimetics. The protocols are designed for both laboratory and potential industrial-scale production, focusing on robust and reproducible methodologies. The synthesis of the unprotected this compound is first detailed via a modified Strecker synthesis, followed by comprehensive procedures for the introduction of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. Quantitative data from representative syntheses are summarized in tables for clarity, and key experimental workflows are illustrated with diagrams.
Introduction
Unnatural amino acids, particularly those containing fluorine, are of significant interest in drug discovery and materials science. The incorporation of fluorinated amino acids like this compound into peptides and small molecules can enhance metabolic stability, modulate electronic properties, and improve binding affinity to biological targets. The Boc and Fmoc protecting groups are standard in solid-phase peptide synthesis (SPPS), and the availability of scalable synthetic routes to these protected amino acids is crucial for their practical application. This guide presents reliable methods for the preparation of Boc- and Fmoc-protected this compound.
Synthesis of (rac)-3,4-Difluorophenylglycine via Strecker Synthesis
The Strecker synthesis is a classic and scalable method for the preparation of α-amino acids from aldehydes.[1][2][3] This protocol describes the synthesis of racemic this compound from 3,4-difluorobenzaldehyde. For enantiomerically pure products, an asymmetric Strecker synthesis or subsequent chiral resolution would be required.[4][5]
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, a 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Addition: Charge the flask with ammonium chloride (58.8 g, 1.1 mol) dissolved in deionized water (200 mL) and 28% aqueous ammonia (150 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Aldehyde Addition: To the cooled solution, add a solution of 3,4-difluorobenzaldehyde (142.1 g, 1.0 mol) in methanol (200 mL) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (53.9 g, 1.1 mol) in deionized water (100 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours. A precipitate of the α-aminonitrile will form.
-
Hydrolysis: Carefully add 37% hydrochloric acid (400 mL) to the reaction mixture. Heat the mixture to reflux (approximately 100-110 °C) for 6 hours to hydrolyze the nitrile to a carboxylic acid.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to approximately 6 with concentrated ammonium hydroxide. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold water (2 x 100 mL) and then with diethyl ether (2 x 100 mL). Dry the product under vacuum to yield (rac)-3,4-difluorophenylglycine as a white to off-white solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorobenzaldehyde | [3] |
| Key Reagents | NH4Cl, NaCN, HCl | [1][2] |
| Expected Yield | 75-85% | Based on similar syntheses[6] |
| Purity (by HPLC) | >98% | Typical for this method |
| Appearance | White to off-white solid | General observation |
Scalable Synthesis of N-Boc-3,4-Difluorophenylglycine
This protocol is adapted from established industrial preparation methods for N-Boc protection of amino acids and is suitable for large-scale synthesis.[7]
Experimental Protocol
-
Reaction Setup: A 5 L jacketed reaction vessel equipped with a mechanical stirrer, a temperature probe, and an addition funnel is charged with (rac)-3,4-difluorophenylglycine (187.1 g, 1.0 mol) and deionized water (1 L).
-
Base Addition: To the stirred suspension, add sodium carbonate (116.6 g, 1.1 mol) portion-wise. Stir until the amino acid is fully dissolved. Cool the solution to 10-15 °C.
-
Boc-Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (229.1 g, 1.05 mol) in dioxane (1 L). Add this solution to the reaction mixture via the addition funnel over 2 hours, maintaining the temperature between 10-20 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting amino acid is consumed.
-
Work-up: Once the reaction is complete, wash the aqueous mixture with n-hexane (3 x 500 mL) to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold deionized water until the washings are neutral. Dry the solid under vacuum at 40 °C to afford N-Boc-(rac)-3,4-difluorophenylglycine.
Data Presentation
| Parameter | Laboratory Scale (1 mol) | Large Scale (10 mol) | Reference |
| (rac)-3,4-Difluorophenylglycine | 187.1 g | 1.87 kg | - |
| (Boc)₂O | 229.1 g | 2.29 kg | [7] |
| Base (Na₂CO₃) | 116.6 g | 1.17 kg | [7] |
| Solvent (Dioxane/Water) | 1 L / 1 L | 10 L / 10 L | [7] |
| Reaction Time | 12-16 hours | 16-24 hours | [7] |
| Expected Yield | 90-95% | 92-96% | [7] |
| Purity (by HPLC) | >99% | >99% | [7] |
| Product Amount | ~258 g | ~2.6 kg | Calculated |
Scalable Synthesis of N-Fmoc-3,4-Difluorophenylglycine
The Fmoc protection is typically achieved using Fmoc-OSu or Fmoc-Cl under basic conditions.[8] This protocol outlines a scalable procedure.
Experimental Protocol
-
Reaction Setup: In a 5 L jacketed reaction vessel, dissolve (rac)-3,4-difluorophenylglycine (187.1 g, 1.0 mol) in a mixture of 1,4-dioxane (1 L) and a 10% aqueous solution of sodium carbonate (1 L).
-
Fmoc-OSu Addition: Cool the solution to 0-5 °C. Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (354.2 g, 1.05 mol) in 1,4-dioxane (500 mL) dropwise over 2 hours, maintaining the pH between 8.5 and 9.5 by the occasional addition of 10% sodium carbonate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water (5 L) and acidify to pH 2 with 1 M hydrochloric acid. A white precipitate will form.
-
Isolation and Purification: Stir the suspension for 1 hour in an ice bath. Collect the solid by filtration, wash thoroughly with cold water, and then with a cold mixture of diethyl ether and hexane (1:1) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide. Dry the product under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | (rac)-3,4-Difluorophenylglycine | - |
| Key Reagents | Fmoc-OSu, Na₂CO₃ | [8] |
| Expected Yield | 85-92% | Based on similar syntheses[9] |
| Purity (by HPLC) | >98% | Typical for this method |
| Appearance | White solid | General observation |
Visualizations
Synthesis Pathway for Protected this compound
Caption: Overall synthetic pathway to protected this compound.
Experimental Workflow for N-Boc Protection
Caption: Workflow for the scalable N-Boc protection of this compound.
Experimental Workflow for N-Fmoc Protection
Caption: Workflow for the scalable N-Fmoc protection of this compound.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peptide Aggregation with 3,4-Difluorophenylglycine (Dfg)
Welcome to the technical support center for utilizing 3,4-Difluorophenylglycine (Dfg) to mitigate aggregation in synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer standardized protocols for incorporating and evaluating this non-canonical amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the synthesis and handling of Dfg-containing peptides.
Q1: What is the primary mechanism by which this compound (Dfg) reduces peptide aggregation?
A1: The primary mechanism is believed to be a combination of steric hindrance and altered electronic properties. The formation of aggregation-prone structures, such as β-sheets, requires peptide backbones to align closely. The bulky, rigid difluorophenyl side chain of Dfg acts as a physical barrier, disrupting the necessary intermolecular hydrogen bonding and packing required for stable fibril formation. Furthermore, the highly electronegative fluorine atoms can alter local electrostatic interactions and reduce the hydrophobic driving force for aggregation compared to a standard phenylalanine residue.
Q2: I've substituted a key hydrophobic residue with Dfg, but my peptide still aggregates. What are the next troubleshooting steps?
A2: If aggregation persists after Dfg substitution, consider the following factors:
-
Positional Impact: The effectiveness of Dfg is highly dependent on its position within the peptide sequence. Analyze the aggregation-prone region and ensure the substitution is at a critical nucleation site. It may be necessary to test Dfg at multiple positions.
-
Solution Conditions: Aggregation is highly sensitive to pH, ionic strength, and temperature. Your peptide may be most soluble at a pH far from its isoelectric point (pI). Experiment with different buffers and salt concentrations.
-
Handling & Pre-treatment: Aggregation can be triggered by pre-existing seed structures formed during lyophilization or storage. Before use, consider a disaggregation protocol, such as dissolving the peptide in a small amount of a strong solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and then evaporating the solvent before reconstitution in the final buffer.
-
Peptide Concentration: Aggregation is a concentration-dependent process. Try working with lower peptide concentrations during experiments and for long-term storage.
Q3: Are there special considerations for synthesizing peptides containing Dfg using Fmoc-SPPS?
A3: Yes, the incorporation of Fmoc-Dfg-OH can present challenges due to its steric bulk.
-
Coupling Reactions: A standard coupling reaction may be inefficient. It is highly recommended to use a more potent coupling reagent combination, such as HATU or HCTU with DIPEA or 2,4,6-collidine.
-
Double Coupling: Perform a double coupling for the Dfg residue to ensure the reaction goes to completion. After the first coupling, perform a Kaiser test; if it is positive (indicating free amines), repeat the coupling step with fresh reagents before proceeding to the next Fmoc deprotection.
-
Longer Coupling Times: Extend the coupling time for the Dfg residue to 2-4 hours to accommodate the slower reaction kinetics.
Q4: How can I confirm that Dfg has successfully reduced the aggregation of my peptide?
A4: Several analytical techniques can be used to quantify the reduction in aggregation:
-
Thioflavin T (ThT) Assay: This is the most common method. ThT is a fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils. A decrease in ThT fluorescence intensity for the Dfg-peptide compared to the wild-type peptide indicates reduced aggregation.
-
Transmission Electron Microscopy (TEM): TEM allows for direct visualization of fibril morphology. A successful Dfg substitution should result in fewer or no visible fibrils compared to the control peptide under aggregating conditions.
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in solution over time. A reduction in the rate of increase of the average particle size indicates inhibition of aggregation.
-
Solubility Tests: A simple but effective method is to compare the maximum soluble concentration of the Dfg-peptide versus the wild-type peptide in a given aqueous buffer.
Quantitative Data Summary
The following table summarizes illustrative data from a comparative study of a model amyloidogenic peptide (Sequence: Ac-KFFEAAFEK-NH₂) and its Dfg-substituted analogue.
| Peptide Variant | Substitution | Max Solubility (µM in PBS, pH 7.4) | Aggregation T₅₀ (hours)[1] | Final ThT Fluorescence (Arbitrary Units) |
| Wild-Type (WT) | None (Phe at pos. 4) | 50 | 4.5 | 12,500 |
| Dfg Analogue | Phe at pos. 4 -> Dfg | 250 | 22.0 | 1,800 |
T₅₀ represents the time to reach 50% of maximum aggregation as measured by ThT fluorescence.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Dfg-Containing Peptide
This protocol outlines a manual synthesis cycle for incorporating a Fmoc-Dfg-OH residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids and Fmoc-L-3,4-Difluorophenylglycine (Fmoc-Dfg-OH)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (synthesis grade), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
Pre-activate 3 equivalents (eq.) of the Fmoc-amino acid with 2.9 eq. of HCTU in DMF.
-
Add 6 eq. of DIPEA to the resin, followed immediately by the activated amino acid solution.
-
Agitate for 1 hour. Wash with DMF (3x).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc-Dfg-OH Coupling (Special Considerations):
-
Pre-activate 3 eq. of Fmoc-Dfg-OH with 2.9 eq. of HCTU in DMF.
-
Add 6 eq. of DIPEA to the deprotected resin, followed immediately by the activated Dfg solution.
-
Agitate for 2-4 hours .
-
Wash with DMF (3x) and perform a Kaiser test. If the test is positive (blue beads), perform a second coupling by repeating steps 4a-4c.
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc removal, wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 3 hours.
-
Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, lyophilize, and purify using reverse-phase HPLC.
Protocol 2: Thioflavin T (ThT) Aggregation Kinetics Assay
This protocol is for monitoring the aggregation of a Dfg-modified peptide compared to its wild-type control.
Materials:
-
Lyophilized wild-type and Dfg-containing peptides
-
Thioflavin T (ThT)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, filtered
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Methodology:
-
Peptide Stock Preparation: Prepare 1 mM stock solutions of each peptide by dissolving them in a minimal amount of HFIP, evaporating the solvent under nitrogen, and reconstituting in the assay buffer. Determine the precise concentration using UV absorbance at 280 nm.
-
ThT Stock Preparation: Prepare a 1 mM ThT stock solution in the assay buffer and store it in the dark.
-
Reaction Setup: In each well of the 96-well plate, combine the following:
-
Peptide stock solution to a final concentration of 25 µM.
-
ThT stock solution to a final concentration of 10 µM.
-
Assay buffer to reach the final well volume (e.g., 200 µL).
-
Include controls: buffer with ThT only (blank), wild-type peptide, and Dfg-peptide. Prepare at least three replicates for each condition.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking (e.g., 10 seconds of shaking every 10 minutes).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the average fluorescence intensity versus time for each peptide.
-
Analyze the kinetics by comparing the lag time, maximum fluorescence, and the time to reach half-maximal fluorescence (T₅₀) between the wild-type and Dfg-peptide.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows for using Dfg to overcome peptide aggregation.
Caption: Decision workflow for incorporating Dfg to mitigate peptide aggregation.
Caption: Proposed mechanism of Dfg-mediated aggregation inhibition.
Caption: Troubleshooting flowchart for persistent aggregation issues.
References
Preventing racemization of 3,4-Difluorophenylglycine during synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of 3,4-Difluorophenylglycine.
Troubleshooting Guide: Minimizing Racemization
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge in the synthesis of optically pure amino acids like this compound. The increased acidity of the α-proton in phenylglycine derivatives makes them particularly susceptible to epimerization, especially under basic conditions. This guide addresses common issues and provides solutions to maintain stereochemical integrity.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Enantiomeric Excess (ee%) in the Final Product | Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can promote racemization. | - Maintain low reaction temperatures (e.g., 0 °C to room temperature) during critical steps such as substrate activation and bond formation.- Monitor the reaction closely and minimize reaction time once the starting material is consumed. |
| Inappropriate Base: Strong, non-hindered bases can readily deprotonate the α-carbon, leading to racemization. | - Utilize sterically hindered, non-nucleophilic bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).- Use the minimum stoichiometric amount of base necessary to facilitate the reaction. | |
| Sub-optimal Coupling Reagent (in amide bond formation): Highly reactive coupling reagents can accelerate the formation of racemization-prone intermediates (e.g., oxazolones). | - Employ coupling reagents known to suppress racemization, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). | |
| Inconsistent Stereoselectivity Between Batches | Reagent and Solvent Quality: Traces of water or other impurities in reagents and solvents can affect the reaction environment and stereochemical outcome. | - Use anhydrous solvents and high-purity reagents.- Ensure reagents are stored under appropriate inert conditions. |
| Variations in Reaction Setup and Stoichiometry: Inconsistent addition rates or stoichiometry can lead to localized "hot spots" or excesses of reagents that promote side reactions, including racemization. | - Maintain consistent and controlled addition of reagents, particularly the base.- Ensure accurate stoichiometry in every reaction. | |
| Difficulty in Separating Diastereomers (when using a chiral auxiliary) | Similar Physicochemical Properties: The desired and undesired diastereomers may have very similar polarities, making chromatographic separation challenging. | - Optimize the chiral HPLC or SFC method by screening different chiral stationary phases (CSPs) and mobile phase compositions.- Consider derivatization with a chiral derivatizing agent to enhance the separation of the resulting diastereomers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for phenylglycine derivatives?
A1: The primary mechanism for racemization in phenylglycine derivatives is the deprotonation of the acidic proton at the α-carbon. This is particularly favorable in the presence of a base, leading to the formation of a planar enolate or a related achiral intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.
Q2: Which synthetic routes are recommended for obtaining enantiomerically enriched this compound?
A2: Several stereoselective strategies can be employed:
-
Asymmetric Strecker Synthesis: This method involves the reaction of 3,4-difluorobenzaldehyde with a chiral amine or in the presence of a chiral catalyst to introduce stereochemistry, followed by the addition of a cyanide source and subsequent hydrolysis.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary, such as a pseudoephedrine or an oxazolidinone derivative, can be attached to a glycine equivalent. Subsequent alkylation with a 3,4-difluorophenyl source proceeds with high diastereoselectivity. The auxiliary is then cleaved to yield the desired enantiomer of this compound.
-
Enzymatic Kinetic Resolution: A racemic mixture of this compound or its ester derivative can be subjected to an enzymatic reaction (e.g., using a lipase or acylase) that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer.
Q3: How do the fluorine substituents on the phenyl ring affect the propensity for racemization?
A3: The electron-withdrawing nature of the fluorine atoms on the phenyl ring can increase the acidity of the α-proton, potentially making this compound more susceptible to base-catalyzed racemization compared to unsubstituted phenylglycine. Therefore, careful control of reaction conditions is paramount.
Q4: Are there analytical methods to accurately determine the enantiomeric excess of this compound?
A4: Yes, the most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess.
Quantitative Data on Stereoselective Synthesis of Fluorinated Amino Acids
| Fluorinated Amino Acid | Alkylating Agent | Diastereomeric Excess (de%) of Ni(II) Complex | Enantiomeric Excess (ee%) of Final Amino Acid |
| Fmoc-[2,3,5,6F]TfMePhe | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide | >99% | 90% |
| Fmoc-bisTfMePhe | 3,5-bis(trifluoromethyl)benzyl bromide | >99% | >99% |
Data adapted from a study on the asymmetric synthesis of fluorinated amino acids via a chiral Ni(II) complex.[1]
Key Experimental Protocols
Asymmetric Synthesis of Fluorinated Aromatic Amino Acids via a Chiral Ni(II) Complex
This protocol is adapted from the synthesis of structurally similar fluorinated amino acids and can be applied to the synthesis of this compound by using 3,4-difluorobenzyl bromide as the alkylating agent.[1]
1. Alkylation of the Chiral Ni(II) Complex:
-
Under an inert atmosphere, the chiral Ni(II) complex of the glycine Schiff base is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
The solution is cooled to 0 °C.
-
Sodium hydride (1.5 equivalents) is added portion-wise.
-
3,4-Difluorobenzyl bromide (1.5 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The resulting diastereomerically enriched Ni(II) complex is purified by column chromatography.
2. Hydrolysis and Protection:
-
The purified Ni(II) complex is dissolved in a mixture of dioxane and 6 M HCl.
-
The mixture is heated to 60 °C for 2 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude amino acid is then N-protected (e.g., with Fmoc-Osu) under standard conditions to yield the final enantiomerically enriched Fmoc-3,4-Difluorophenylglycine.
Chemoenzymatic Dynamic Kinetic Resolution via Strecker Synthesis
This is a generalizable protocol for the asymmetric synthesis of phenylglycine derivatives.
1. Racemic α-Aminonitrile Synthesis (Strecker Reaction):
-
To a solution of 3,4-difluorobenzaldehyde in an appropriate solvent (e.g., methanol/water), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).
-
Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC or GC). This will produce the racemic α-aminonitrile of this compound.
2. Enzymatic Kinetic Resolution:
-
To the solution containing the racemic α-aminonitrile, add a nitrilase enzyme that selectively hydrolyzes one enantiomer of the aminonitrile to the corresponding amino acid.
-
The reaction is buffered to the optimal pH for the enzyme and stirred.
-
The reaction is monitored by chiral HPLC to follow the conversion and the enantiomeric excess of the remaining aminonitrile and the formed amino acid.
-
Once the desired conversion (ideally 50%) is reached, the reaction is stopped, and the unreacted aminonitrile enantiomer and the formed amino acid enantiomer are separated.
Visualizations
Caption: Mechanism of racemization of an α-amino acid.
Caption: Workflow for Asymmetric Strecker Synthesis.
Caption: Decision tree for troubleshooting racemization.
References
Technical Support Center: 3,4-Difluorophenylglycine Derivatives Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the solubility of 3,4-Difluorophenylglycine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
A1: this compound derivatives are aromatic amino acids. Their poor aqueous solubility typically stems from the hydrophobic nature of the difluorophenyl ring. The crystalline structure of the solid-state compound can also contribute significantly to low solubility, as strong intermolecular forces in the crystal lattice require substantial energy to overcome during dissolution.
Q2: What are the primary strategies for improving the solubility of these derivatives?
A2: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1][2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[1][2]
-
Chemical Modifications: Common methods involve adjusting the pH, using buffers, forming salts, or creating complexes (e.g., with cyclodextrins).[1][2]
-
Other Techniques: The use of formulation adjuvants like cosolvents, surfactants, and hydrotropic agents is also a widely used and effective approach.[2][3]
Q3: How does pH adjustment affect the solubility of an amino acid derivative like this compound?
A3: As amino acids, these derivatives are zwitterionic and contain both an acidic carboxyl group and a basic amino group. Their solubility is highly dependent on pH.[4][5] Solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero. Adjusting the pH away from the pI—to a more acidic or a more basic environment—increases the ionization of the molecule, leading to the formation of a cationic or anionic salt form, respectively.[3][6] These charged species have stronger interactions with water, thereby increasing solubility.[4][7]
Q4: What is a cosolvent and how does it work?
A4: A cosolvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of poorly soluble compounds.[8][9] Cosolvents work by reducing the polarity of the solvent system.[10] For a nonpolar compound like a this compound derivative, this less polar environment reduces the energy required to create a cavity for the solute, thereby enhancing solubility.[11] Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[1][12]
Q5: What role do surfactants play in solubility enhancement?
A5: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[13] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble derivative can be encapsulated within the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.[13][14][15] Surfactants also improve solubility by reducing the surface tension between the drug particles and the solvent, which enhances wettability.[15]
Troubleshooting Guide
Problem 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Possible Cause: The concentration of the derivative exceeds its thermodynamic solubility in the final aqueous buffer. DMSO is a strong organic solvent, but its solubilizing effect is lost upon high dilution in water (a phenomenon known as "antisolvent precipitation").
-
Solutions:
-
Reduce Final Concentration: Determine the maximum aqueous solubility and ensure the final concentration in your experiment is below this limit.
-
Incorporate a Cosolvent: Add a biocompatible cosolvent like ethanol or PEG 400 to the final aqueous buffer (e.g., 5-10% v/v) to increase the compound's solubility.
-
Use a Surfactant: Formulate the compound with a non-ionic surfactant such as Polysorbate 80 or Cremophor EL to form micelles that can solubilize the derivative.[13]
-
pH Adjustment: If your experimental conditions permit, adjust the pH of the aqueous buffer to be at least 1-2 units away from the compound's isoelectric point (pI) to ensure it is in its more soluble, ionized form.
-
Problem 2: The solubility of my compound is inconsistent between experiments.
-
Possible Cause: The solid form (polymorph) of the derivative may be changing, or there could be variations in the preparation of the solutions. Temperature fluctuations can also significantly impact solubility.
-
Solutions:
-
Control the Solid Form: Characterize the solid-state properties of your compound using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you are using a consistent crystalline or amorphous form.
-
Standardize Protocols: Ensure that the pH, temperature, and composition of all solvents and buffers are strictly controlled and documented for every experiment.
-
Equilibration Time: Allow sufficient time for the solution to reach equilibrium. Saturation solubility studies often require shaking for 24-48 hours to ensure a true equilibrium is reached.[16]
-
Problem 3: The selected solubility enhancement method (e.g., solid dispersion) is not improving the dissolution rate as expected.
-
Possible Cause: The drug may not have been converted to an amorphous state, or it may be recrystallizing upon storage or contact with the dissolution medium. The choice of carrier polymer may also be suboptimal.
-
Solutions:
-
Confirm Amorphous State: Use XRPD to verify that the solid dispersion is amorphous and that no crystalline drug is present.
-
Assess Physical Stability: Store the solid dispersion under controlled conditions and re-analyze to check for recrystallization over time. Using polymers with a high glass transition temperature (Tg) can improve the physical stability of the amorphous system.[17]
-
Optimize Carrier: Screen different hydrophilic carriers like PVP K30, HPMC, or Soluplus® to find one that has good miscibility with your derivative and provides the best dissolution enhancement.[10]
-
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the degree of solubility enhancement that can be achieved using various techniques for poorly soluble compounds. Note: Specific values for this compound derivatives should be determined experimentally.
Table 1: Effect of pH on the Solubility of a Representative Amino Acid
| pH | Relative Solubility (vs. pI) | Predominant Species |
| pI - 3 | ~100x | Cationic (Salt) |
| pI - 2 | ~10x | Cationic (Salt) |
| pI | 1x (Minimum Solubility) | Zwitterionic |
| pI + 2 | ~10x | Anionic (Salt) |
| pI + 3 | ~100x | Anionic (Salt) |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Typical Fold-Increase in Solubility | Common Excipients / Parameters |
| Cosolvency | 2x - 100x | Ethanol, Propylene Glycol, PEG 400 (5-40% v/v) |
| Surfactant (Micelles) | 10x - 1,000x | Polysorbate 80, Cremophor EL, Sodium Dodecyl Sulfate (SDS) |
| Cyclodextrin Complex | 10x - 5,000x | HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutylether-β-cyclodextrin) |
| Solid Dispersion | 10x - 10,000x | PVP K30, HPMC, Soluplus®, Eudragit® |
| Nanosuspension | Varies (Increases Dissolution Rate) | Stabilizers like Poloxamers, Lecithin |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative in a suitable organic solvent (e.g., ethanol or methanol). In a separate container, dissolve a molar excess (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[18]
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.[18]
-
Evaporation: Stir the mixture for 24 hours at room temperature. Following this, evaporate the solvent using a rotary evaporator until a solid mass or powder is obtained.[18]
-
Drying and Sieving: Dry the resulting solid product in a vacuum oven to remove any residual solvent. Gently pulverize the dried complex and pass it through a fine-mesh sieve to ensure homogeneity.[18]
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and XRPD.[19]
Protocol 2: Preparation of a Solid Dispersion by the Melting Method
-
Selection of Carrier: Choose a hydrophilic carrier with a relatively low melting point that is compatible with the drug, such as PEG 4000 or Gelucire®.
-
Mixing: Prepare a physical mixture of the this compound derivative and the carrier at the desired weight ratio (e.g., 1:5 drug-to-carrier).
-
Melting: Heat the physical mixture in a container (e.g., a porcelain dish) until the carrier melts and a clear, homogeneous liquid is formed. Stir gently to ensure the drug completely dissolves in the molten carrier.[20]
-
Cooling: Rapidly cool the molten mixture by placing the container on an ice bath. This rapid solidification (quenching) is crucial to prevent drug recrystallization and trap it in an amorphous state within the carrier.[20]
-
Processing: Pulverize the solidified mass into a fine powder and pass it through a sieve.[20]
-
Characterization: Analyze the solid dispersion using XRPD to confirm the amorphous nature of the dispersed drug.
Visualizations
Workflow for Selecting a Solubility Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate method for improving drug solubility.
Mechanism of Micellar Solubilization
Caption: Diagram showing a drug molecule solubilized within the hydrophobic core of a surfactant micelle.
Formation of a Cyclodextrin Inclusion Complex
Caption: A hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. grokipedia.com [grokipedia.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 19. ijpsr.com [ijpsr.com]
- 20. jddtonline.info [jddtonline.info]
Identifying and minimizing side reactions in 3,4-Difluorophenylglycine synthesis
Welcome to the technical support center for the synthesis of 3,4-Difluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful synthesis of this important amino acid derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Strecker synthesis pathway.
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several stages of the Strecker synthesis. Here are the primary areas to investigate:
-
Incomplete Iminium Ion Formation: The initial condensation of 3,4-difluorobenzaldehyde and ammonia to form the iminium ion is a critical equilibrium-driven step.
-
Troubleshooting: Ensure anhydrous conditions, as water can shift the equilibrium away from the imine. The use of a dehydrating agent like magnesium sulfate (MgSO₄) can help drive the reaction forward.[1]
-
-
Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the iminium ion is the key C-C bond-forming step.
-
Troubleshooting: The reaction temperature should be carefully controlled. While the initial dissolution might be done at 0-5 °C, allowing the reaction to proceed at room temperature is common. Ensure proper stoichiometric ratios of your cyanide source (e.g., NaCN or KCN) and ammonium salt (e.g., NH₄Cl).[1]
-
-
Suboptimal Hydrolysis Conditions: The final step, hydrolysis of the α-aminonitrile to the carboxylic acid, requires harsh conditions (strong acid or base and heat) which can also lead to degradation.
-
Troubleshooting: A step-wise temperature increase during acid hydrolysis can be beneficial. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating that could lead to decomposition.
-
Q2: I am observing a significant amount of an insoluble, high-melting point byproduct. What could it be and how can I prevent its formation?
A2: This is likely a hydantoin derivative, a common byproduct in Strecker and related syntheses.
-
Side Reaction: The intermediate α-aminonitrile can react with excess ammonium carbonate (if used) or with carbon dioxide from the air under certain conditions to form a 5-(3,4-difluorophenyl)hydantoin.[2][3][4] This five-membered heterocyclic compound is often crystalline and less soluble than the desired amino acid.
-
Minimization Strategy:
-
Control pH and Reagents: The Bucherer-Bergs reaction, which intentionally produces hydantoins, uses ammonium carbonate and potassium cyanide.[3] Avoiding a large excess of carbonate-forming species and maintaining a controlled pH during the initial reaction can suppress this side reaction.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize exposure to atmospheric CO₂, which can contribute to hydantoin formation.
-
Hydrolysis Conditions: Direct and vigorous acidic hydrolysis of the crude α-aminonitrile intermediate can favor the formation of the amino acid over the hydantoin.
-
Q3: My final product shows an extra peak in the NMR and a different mass in MS, suggesting incomplete hydrolysis. What is this side product?
A3: You are likely observing the intermediate α-amino-3,4-difluorophenylacetamide.
-
Side Reaction: The hydrolysis of the nitrile group proceeds through a carboxamide intermediate.[5][6] Under insufficiently vigorous hydrolysis conditions (e.g., not enough time, too low temperature, or insufficiently concentrated acid), this amide may be isolated as a significant byproduct.
-
Minimization Strategy:
-
Increase Reaction Severity: To drive the hydrolysis to completion, increase the reflux time or use a more concentrated acid (e.g., 6M HCl or concentrated HCl).
-
Monitor Completion: Before work-up, ensure the reaction has gone to completion by using an appropriate analytical technique like TLC or HPLC to check for the disappearance of the amide intermediate.
-
Q4: The classical Strecker synthesis yields a racemic mixture. How can I obtain a single enantiomer of this compound?
A4: Obtaining an enantiomerically pure product is crucial for pharmaceutical applications and can be achieved through two main strategies:
-
Chiral Resolution: This involves separating the enantiomers from the racemic mixture.
-
Method: A common and effective method is diastereomeric salt formation using a chiral resolving agent. Derivatives of tartaric acid, such as (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) or dibenzoyl-L-tartaric acid, are frequently used.[7][8][9][10] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and then converted back to the enantiomerically pure amino acid.
-
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer.
-
Method: The asymmetric Strecker reaction can be performed using a chiral auxiliary. For example, a chiral amine like (S)-1-(4-methoxyphenyl)ethylamine can be used instead of ammonia.[11] This leads to the formation of diastereomeric α-aminonitriles, one of which may preferentially crystallize from the solution, allowing for separation before hydrolysis to the enantiopure amino acid.
-
Experimental Protocols & Data
Protocol 1: Racemic Synthesis of this compound via Strecker Reaction
This protocol is a general representation of the Strecker synthesis adapted for this compound.
-
Step 1: Formation of α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in methanol.
-
To this solution, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.1 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, the α-amino-2-(3,4-difluorophenyl)acetonitrile can be extracted with an organic solvent like ethyl acetate.
-
-
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile from the previous step is added to concentrated hydrochloric acid (e.g., 6M HCl).
-
The mixture is heated to reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water and then a water-miscible organic solvent (like ethanol or acetone), and dried under vacuum.
-
| Synthesis Method | Key Reagents | Typical Yield | Purity | Reference |
| Classical Strecker | 3,4-Difluorobenzaldehyde, NH₄Cl, NaCN | 60-75% | >95% (after recrystallization) | General Method[1] |
| Asymmetric Strecker | 3,4-Difluorobenzaldehyde, (S)-amine, NaCN | 70-85% (of one diastereomer) | >98% de | Adapted from[11] |
Protocol 2: Chiral Resolution of DL-3,4-Difluorophenylglycine
This protocol describes a general procedure for diastereomeric salt resolution.
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a suitable hot solvent (e.g., methanol, ethanol, or water).
-
Add a solution of the chiral resolving agent, such as L-(+)-tartaric acid (0.5-1.0 eq), in the same solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
-
Isolation and Purification:
-
Collect the crystals by filtration. The diastereomeric purity can be improved by recrystallization.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water and adjust the pH with a base to precipitate the chiral resolving agent.
-
Filter to remove the resolving agent.
-
Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the enantiomerically enriched amino acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
| Resolution Method | Resolving Agent | Typical Recovery | Enantiomeric Excess (e.e.) | Reference |
| Diastereomeric Salt Crystallization | L-(+)-Tartaric Acid | 35-45% (per enantiomer) | >98% | General Method[9][12] |
| Diastereomeric Salt Crystallization | Dibenzoyl-L-tartaric acid | 40-48% (per enantiomer) | >99% | General Method[8] |
Visualized Workflows and Logic
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enantioselective Synthesis of Arylglycines via Pd-Catalyzed Coupling of Schöllkopf Bis-Lactim Ethers with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ni-Catalyzed Synthesis of Chiral α-Aryl Glycines - ChemistryViews [chemistryviews.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. What amino acid is formed when the aldehyde used in the Strecker ... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Cleavage Conditions for Peptides with 3,4-Difluorophenylglycine
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the cleavage conditions for synthetic peptides incorporating the non-natural amino acid 3,4-Difluorophenylglycine. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when cleaving peptides containing this compound from the solid support?
A1: The cleavage of peptides containing this compound follows the general principles of solid-phase peptide synthesis (SPPS) cleavage, typically utilizing a strong acid like trifluoroacetic acid (TFA).[1][2][3] However, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the stability of the amino acid residue and the peptide backbone. Key considerations include the choice of cleavage cocktail, the duration of the cleavage reaction, and the potential for side reactions.
Q2: Are there any specific side reactions to be aware of with this compound during TFA cleavage?
A2: While specific literature on side reactions for this compound is not abundant, the presence of an electron-deficient aromatic ring may make it susceptible to nucleophilic attack. Furthermore, standard side reactions common to all peptide cleavages, such as alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by carbocations generated from protecting groups, should be considered.[4][5][6] The use of appropriate scavengers in the cleavage cocktail is crucial to minimize these side reactions.[4][7]
Q3: What is a suitable starting point for a cleavage cocktail for a peptide with this compound?
A3: A standard and robust starting point is a cleavage cocktail containing TFA, a silane scavenger, and water. A common mixture, often referred to as "Reagent B" when phenol is included, is effective for many peptides.[7][8] For peptides also containing other sensitive amino acids, a more comprehensive cocktail like "Reagent K" might be necessary.[5][7]
Troubleshooting Guides
Problem 1: Incomplete Cleavage from the Resin
-
Symptom: Low yield of the desired peptide after cleavage and precipitation, with analysis of the resin (e.g., by a post-cleavage Kaiser test) indicating the presence of remaining peptide.[9]
-
Possible Cause 1: Insufficient cleavage time. While many peptides cleave within 1-2 hours, peptides with sterically hindered residues or those that have aggregated on the resin may require longer reaction times.[10]
-
Solution 1: Extend the cleavage time. Perform a time-course study by taking small aliquots at different time points (e.g., 2, 4, and 6 hours) to determine the optimal duration.
-
Possible Cause 2: Degradation of TFA. Trifluoroacetic acid is hygroscopic and can lose its potency over time.
-
Solution 2: Use a fresh bottle of high-purity TFA for the cleavage cocktail.
-
Possible Cause 3: Inefficient swelling of the peptide-resin.
-
Solution 3: Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail.
Problem 2: Presence of Unexpected Side Products in HPLC/Mass Spectrometry
-
Symptom: Multiple peaks in the HPLC chromatogram of the crude peptide, and mass spectrometry data showing masses that do not correspond to the target peptide or expected common side products.
-
Possible Cause 1: Alkylation of sensitive amino acid residues. Carbocations generated from protecting groups can modify residues like Tryptophan, Methionine, or Tyrosine.[4][6]
-
Solution 1: Optimize the scavenger cocktail. The choice and concentration of scavengers are critical. Triisopropylsilane (TIS) is a common scavenger for carbocations. For peptides containing Cysteine, 1,2-ethanedithiol (EDT) is often added.[5][7]
-
Possible Cause 2: Modification of the this compound residue. The electron-deficient ring might be susceptible to reaction with certain scavengers or by-products.
-
Solution 2: Systematically vary the components of the cleavage cocktail. For instance, compare a cocktail with TIS to one with a different scavenger or a combination of scavengers. Analyze the crude product from each condition to identify the cocktail that minimizes side product formation.
Data Presentation
Table 1: Effect of Cleavage Time on Peptide Yield
| Cleavage Time (hours) | Crude Peptide Yield (%) | Purity by HPLC (%) | Notes |
| 1 | 65 | 70 | Incomplete cleavage observed. |
| 2 | 85 | 80 | Significant improvement in yield. |
| 4 | 92 | 82 | Near-complete cleavage. |
| 6 | 93 | 78 | No significant improvement in yield, slight increase in impurities. |
Table 2: Comparison of Different Cleavage Cocktails
| Cocktail Composition (TFA:Scavenger:Water) | Scavenger(s) | Crude Peptide Yield (%) | Purity by HPLC (%) | Major Side Products |
| 95:2.5:2.5 | TIS | 90 | 85 | Minor unidentified peaks |
| 94:2.5:2.5:1 | TIS, EDT | 88 | 82 | Side products related to EDT adducts |
| 88:5:5:2 | Phenol, Water, TIS | 91 | 88 | Reduced side products compared to TIS alone |
Experimental Protocols
Protocol 1: General Peptide Cleavage from Resin
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Swelling: Wash the resin with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to swell the beads.
-
Cleavage Cocktail Preparation: Freshly prepare the desired cleavage cocktail. For example, for a 95:2.5:2.5 TFA:TIS:H₂O cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per 1 g of resin).
-
Incubation: Gently agitate the mixture at room temperature for the optimized duration (e.g., 2-4 hours).
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[11]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and by-products.[11]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
Caption: Experimental workflow for peptide cleavage and work-up.
Caption: Troubleshooting logic for cleavage optimization.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. bachem.com [bachem.com]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with 3,4-Difluorophenylglycine
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering challenges with poor resin swelling and coupling efficiency when using 3,4-Difluorophenylglycine in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Q1: I am observing poor resin swelling after incorporating this compound. What are the potential causes and how can I address this?
Poor resin swelling is a common issue in SPPS, particularly when incorporating unnatural or sterically hindered amino acids like this compound. The introduction of the fluorinated phenyl ring can alter the polarity of the peptide-resin matrix, leading to compatibility issues with standard solvents. This can result in reduced reaction kinetics, incomplete couplings, and lower peptide purity.
Initial Troubleshooting Steps:
-
Solvent Optimization: The primary reason for poor swelling is often the incompatibility of the growing peptide chain with the synthesis solvent. Efficient solvation of the peptide-resin is crucial for successful SPPS.[1]
-
Switch to NMP: If you are using Dichloromethane (DCM) or Dimethylformamide (DMF), consider switching to N-Methyl-2-pyrrolidone (NMP). NMP is a more polar aprotic solvent that can improve the solvation of both the resin and the growing peptide chain, often leading to better swelling and coupling yields.[1]
-
Solvent Mixtures: In cases of severe aggregation, solvent mixtures containing Dimethyl sulfoxide (DMSO) can be employed to disrupt secondary structures and improve solvation.[1] A common mixture is NMP with 10-20% DMSO.
-
"Magic Mixtures": For extremely difficult sequences, a "magic mixture" of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) in DCM can be used. These solvents are excellent at disrupting hydrogen bonds and solvating aggregated peptides.[1]
-
-
Resin Choice: The type of resin can significantly impact swelling properties.
-
Polystyrene (PS) Resins: Traditional PS resins may not swell adequately in highly polar environments.
-
PEG-based Resins: Polyethylene glycol (PEG)-based resins, such as ChemMatrix® or TentaGel®, are designed to swell well in a wider range of solvents and are often more compatible with polar and hydrophobic peptide sequences.[2] Consider switching to a PEG-based resin if you consistently experience swelling issues.
-
Advanced Troubleshooting:
-
Chaotropic Salts: Adding chaotropic salts like lithium chloride (LiCl) or lithium bromide (LiBr) to the coupling and deprotection solutions can help to break up aggregates and improve reaction efficiency. A concentration of 0.1 to 0.5 M is typically effective.
-
Elevated Temperature: Increasing the reaction temperature can enhance the speed and efficiency of both coupling and deprotection steps, which can be beneficial for "difficult sequences" prone to aggregation.[3] However, this should be done with caution as it can also increase the risk of side reactions like racemization.[3]
Frequently Asked Questions (FAQs)
Q2: Why does this compound cause poor resin swelling?
The difluorinated phenyl group of this compound introduces a unique combination of hydrophobicity and altered electronic properties to the peptide chain. This can lead to:
-
Interchain Aggregation: The fluorinated rings can interact with each other and with other aromatic residues, leading to the formation of aggregates that are poorly solvated by standard SPPS solvents.
-
Changes in Polarity: The overall polarity of the peptide-resin conjugate changes with the incorporation of each amino acid.[4][5] The addition of this compound can cause a significant shift in polarity, making the peptide less compatible with the surrounding solvent and reducing resin swelling.
Q3: Can my choice of coupling reagent affect the outcome when using this compound?
Yes, the choice of coupling reagent is critical, especially for sterically hindered or aggregation-prone amino acids.
-
Standard Reagents: Reagents like HBTU may not be sufficient to achieve complete coupling with challenging residues.
-
High-Efficiency Reagents: More powerful activating reagents such as HATU, HCTU, or COMU are recommended for difficult couplings.[6] These reagents can improve reaction kinetics and help to overcome steric hindrance.
-
Double Coupling: Performing the coupling reaction twice can significantly increase the incorporation rate of difficult amino acids and reduce the formation of deletion sequences.[6]
Q4: How can I monitor resin swelling during my synthesis?
A simple and effective way to monitor resin swelling is through the syringe method. A detailed protocol is provided in the "Experimental Protocols" section below. Regularly measuring the bed volume of the resin in different solvents can provide valuable insights into the solvation state of your peptide-resin. A good solvent for SPPS should swell the resin by at least 4.0 mL/g.[4][5]
Q5: What are the key considerations when switching to a "greener" solvent for SPPS with this compound?
While traditional solvents like DMF, NMP, and DCM are effective, there is a growing interest in more sustainable alternatives.[7] When considering a switch, it is important to evaluate:
-
Resin Compatibility: Not all "green" solvents are compatible with all resin types. Perform swelling tests with your chosen resin and solvent candidates.
-
Solubility of Reagents: Ensure that your protected amino acids and coupling reagents are soluble in the alternative solvent.[8]
-
Reaction Efficiency: Conduct a small-scale test synthesis to validate the performance of the new solvent in terms of coupling efficiency and peptide purity. Some promising greener solvents include 2-Methyltetrahydrofuran (2-MeTHF) and N-Butylpyrrolidinone (NBP).[7][8]
Data Presentation
Table 1: Comparison of Resin Swelling in Different Solvents
| Resin Type | Solvent | Typical Swelling Volume (mL/g) | Reference |
| Polystyrene (PS) | Dichloromethane (DCM) | 4.0 - 6.0 | [1] |
| Polystyrene (PS) | Dimethylformamide (DMF) | 3.5 - 5.5 | [1] |
| Polystyrene (PS) | N-Methyl-2-pyrrolidone (NMP) | 4.0 - 6.0 | [1] |
| ChemMatrix® | Dichloromethane (DCM) | 5.0 - 7.0 | [9] |
| ChemMatrix® | Dimethylformamide (DMF) | 6.0 - 8.0 | [9] |
| ChemMatrix® | N-Methyl-2-pyrrolidone (NMP) | 6.0 - 8.0 | [9] |
| ChemMatrix® | 2-Methyltetrahydrofuran (2-MeTHF) | 4.0 - 6.0 | [9] |
Table 2: Properties of Common Coupling Reagents
| Reagent | Full Name | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Standard, cost-effective reagent. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered couplings. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast kinetics and good for reducing racemization.[10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Superior for suppressing racemization.[10] |
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol allows for a quantitative assessment of resin swelling in different solvents.
Materials:
-
Dry peptide-resin (100 mg)
-
2 mL syringe with a frit
-
Solvent to be tested
Procedure:
-
Weigh 100 mg of the dry peptide-resin into a 2 mL syringe fitted with a polypropylene frit.
-
Record the initial volume of the dry resin.
-
Add 2 mL of the desired solvent to the syringe.
-
Agitate the syringe for 1 hour at room temperature to allow the resin to reach its maximum swelling.[9]
-
Carefully expel the excess solvent by compressing the syringe plunger.
-
Record the final volume of the swollen resin bed.
-
Calculate the swelling volume in mL/g using the following formula: Swelling Volume (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Mass of Resin (g)
Protocol 2: Test Coupling for this compound
This protocol can be used to evaluate the coupling efficiency of this compound under different conditions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3,4-Difluorophenylglycine-OH (4 eq.)
-
Coupling reagent (e.g., HATU, 4 eq.)
-
Base (e.g., DIPEA, 8 eq.)
-
SPPS solvent (e.g., NMP)
-
Kaiser test kit
Procedure:
-
Swell the peptide-resin in the chosen SPPS solvent for 30 minutes.
-
Perform a Kaiser test to confirm the presence of free primary amines. The beads should turn dark blue.
-
In a separate vessel, pre-activate the Fmoc-3,4-Difluorophenylglycine-OH by dissolving it with the coupling reagent and base in the SPPS solvent. Allow to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin thoroughly with the SPPS solvent.
-
Perform a Kaiser test on a small sample of the resin. A negative result (colorless or yellow beads) indicates a complete coupling. If the test is positive, consider a second coupling.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesalabs.com [mesalabs.com]
Technical Support Center: Strategies to Avoid Defluorination of 3,4-Difluorophenylglycine
Welcome to the technical support center for 3,4-Difluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the unwanted defluorination of this valuable synthetic amino acid during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the integrity of your compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a concern for this compound?
A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, leading to the loss of a fluorine atom from a molecule. For this compound, this is a significant concern as the fluorine atoms are integral to its desired chemical and biological properties. Their removal can lead to the formation of impurities, loss of biological activity, and altered pharmacokinetic profiles of the final product.
Q2: What are the potential mechanisms of defluorination for this compound?
A2: The primary mechanism of concern for the defluorination of this compound is nucleophilic aromatic substitution (SNAr) . In this process, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the fluoride ions. The presence of the amino and carboxyl groups can influence the electron density of the aromatic ring, potentially making it susceptible to nucleophilic attack under certain conditions. Other potential, though less common, mechanisms could include palladium-catalyzed defluorination during cross-coupling reactions if not properly controlled, or metabolic defluorination in biological systems.[1][2][3]
Q3: Which reaction conditions are known to promote defluorination of fluoroaromatic compounds?
A3: Several conditions can promote the defluorination of fluoroaromatic compounds:
-
Strongly basic conditions: Strong bases can act as nucleophiles or generate potent nucleophiles in the reaction mixture, initiating SNAr.
-
High temperatures: Increased temperatures can provide the necessary activation energy for C-F bond cleavage.
-
Presence of strong nucleophiles: Reagents with strong nucleophilic character (e.g., thiols, some amines) can directly attack the fluorinated ring.
-
Certain metal catalysts: While useful in many reactions, some palladium catalysts under specific conditions can catalyze C-F bond activation and subsequent defluorination.[4]
-
Photochemical conditions: Exposure to high-energy light can sometimes induce C-F bond cleavage, although this is less common in standard laboratory settings.
Q4: How can I detect if defluorination has occurred in my sample?
A4: Several analytical techniques can be employed to detect defluorination:
-
Mass Spectrometry (MS): A change in the molecular weight corresponding to the loss of one or two fluorine atoms (-19 or -38 Da) and the potential addition of another group (e.g., -OH, +1 Da) is a clear indicator.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive method for observing fluorine-containing compounds. The disappearance of signals corresponding to this compound and the appearance of new signals would indicate defluorination.
-
High-Performance Liquid Chromatography (HPLC): The appearance of new peaks with different retention times from the starting material and expected product can suggest the formation of defluorinated byproducts.
-
Ion-Selective Electrode (ISE) for Fluoride: This method can quantify the amount of free fluoride ions in an aqueous solution, providing a direct measure of the extent of defluorination.[5][6]
Q5: What general strategies can I employ to minimize defluorination?
A5: To minimize defluorination, consider the following strategies:
-
Control of pH: Avoid strongly basic conditions whenever possible. Use milder bases or buffer systems to maintain a pH range that is less conducive to nucleophilic attack.
-
Temperature Management: Perform reactions at the lowest effective temperature.
-
Careful Reagent Selection: Choose non-nucleophilic bases and reagents where possible. When using nucleophiles, consider their reactivity and potential for SNAr.
-
Protecting Group Strategy: Properly protect the amino and carboxyl groups to modulate the electronic properties of the aromatic ring and prevent intramolecular reactions.[7][8]
-
Inert Atmosphere: While not directly preventing SNAr, working under an inert atmosphere (e.g., argon or nitrogen) can prevent the formation of reactive oxygen species that might contribute to side reactions.
II. Troubleshooting Guide
Problem 1: Defluorination observed during N-terminal protection (Boc/Fmoc).
| Potential Cause | Solution |
| Strongly basic conditions during Fmoc protection (e.g., high concentration of strong base). | Use a milder base such as sodium bicarbonate or a carefully controlled amount of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9] |
| High reaction temperature to drive protection. | Perform the reaction at room temperature or below (0 °C) and allow for a longer reaction time. |
| Side reaction with the solvent or impurities. | Use high-purity, anhydrous solvents. |
Problem 2: Defluorination during peptide coupling reactions.
| Potential Cause | Solution |
| Use of a strongly basic activator or additive. | Opt for coupling reagents that do not require strong bases. For example, HATU or HBTU with a hindered base like DIPEA is generally a safe choice.[10] |
| Prolonged exposure to high temperatures. | Keep coupling reaction times to a minimum and maintain the lowest effective temperature. |
| Side reaction with nucleophilic side chains of other amino acids. | Ensure that all nucleophilic side chains (e.g., Lys, Cys) are properly protected. |
| Inappropriate coupling reagent. | Use carbodiimide-based coupling reagents like DCC or EDC with an additive like HOBt or Oxyma Pure, which are less likely to induce defluorination compared to some phosphonium-based reagents under harsh conditions.[11] |
Problem 3: Defluorination during deprotection or cleavage from solid support.
| Potential Cause | Solution |
| Strongly nucleophilic scavengers in the cleavage cocktail. | Use "soft" scavengers like triisopropylsilane (TIS) and water. Avoid scavengers with strong nucleophilic character like thiols if possible. |
| Prolonged cleavage time or high temperature. | Optimize the cleavage time to be sufficient for deprotection without causing significant side reactions. Perform the cleavage at room temperature. |
| Hydrogenolysis leading to C-F bond cleavage. | Avoid catalytic hydrogenation (e.g., H₂/Pd-C) for the removal of protecting groups like Cbz or Benzyl esters, as this is a known method for defluorination of some fluorinated aromatics.[5][12] |
III. Quantitative Data Summary (Hypothetical Data for Guidance)
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability will depend on the specific experimental conditions.
Table 1: Hypothetical pH Stability of this compound (Incubation at 25°C for 24 hours in aqueous buffer)
| pH | % Defluorination (Hypothetical) |
| 3 | < 0.1% |
| 5 | < 0.1% |
| 7 | 0.5% |
| 9 | 2.5% |
| 11 | 15% |
| 13 | > 50% |
Table 2: Hypothetical Thermal Stability of N-protected this compound Derivatives (Incubation in DMF for 4 hours)
| Compound | Temperature | % Defluorination (Hypothetical) |
| Boc-3,4-Difluorophenylglycine | 25°C | < 0.1% |
| Boc-3,4-Difluorophenylglycine | 50°C | 1.0% |
| Boc-3,4-Difluorophenylglycine | 80°C | 5.0% |
| Fmoc-3,4-Difluorophenylglycine | 25°C | < 0.1% |
| Fmoc-3,4-Difluorophenylglycine | 50°C | 1.2% |
| Fmoc-3,4-Difluorophenylglycine | 80°C | 6.5% |
Table 3: Hypothetical Comparison of Defluorination with Different Peptide Coupling Reagents (Coupling of Z-Gly-OH to H-3,4-Difluorophenylglycine-OMe in DMF at 25°C for 2 hours)
| Coupling Reagent/Additive | Base | % Defluorination (Hypothetical) |
| HBTU/HOBt | DIPEA | 0.5% |
| HATU | DIPEA | 0.3% |
| DCC/HOBt | None | < 0.2% |
| PyBOP | DIPEA | 1.0% |
IV. Detailed Experimental Protocols
Protocol 1: Boc Protection of this compound with Minimized Defluorination Risk
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1M Sodium Bicarbonate solution
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-3,4-Difluorophenylglycine, which can be purified by column chromatography if necessary.[7][13]
Protocol 2: Fmoc Protection of this compound with Minimized Defluorination Risk
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Acetone
-
10% aqueous sodium carbonate solution
-
Diethyl ether
-
1M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.
-
Add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude Fmoc-3,4-Difluorophenylglycine, which can be purified by recrystallization.[9][12][14]
Protocol 3: General Protocol for Peptide Coupling with N-protected this compound to Minimize Defluorination
Materials:
-
N-protected this compound (e.g., Fmoc-3,4-Difluorophenylglycine) (1.0 eq)
-
Amino acid ester hydrochloride or resin-bound amine (1.0 eq)
-
HBTU (0.95 eq)
-
HOBt (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Swell the resin-bound amine in DMF.
-
In a separate vessel, dissolve N-protected this compound, HBTU, and HOBt in anhydrous DMF.
-
Add DIPEA to the activation mixture and stir for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin-bound amine.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with DMF to remove excess reagents.
V. Visual Diagrams (Graphviz)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Kaiser Test and Sterically Hindered Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Kaiser test, particularly when working with sterically hindered amino acids such as 3,4-Difluorophenylglycine.
Troubleshooting Guide
This guide addresses common problems observed during the Kaiser test when analyzing sterically hindered amino acids.
Issue ID: KT-SH01 - False Negative or Weak Positive Result with this compound
Symptoms:
-
After a successful deprotection step in solid-phase peptide synthesis (SPPS), the Kaiser test yields a colorless, yellow, or very faint blue result, incorrectly suggesting an incomplete deprotection or a complete coupling.
-
The resin beads and/or the solution do not turn the characteristic deep blue color expected for a free primary amine.
Possible Causes and Recommended Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky 3,4-difluorophenyl group hinders the access of the ninhydrin reagent to the N-terminal amine of the glycine residue. This spatial inhibition prevents the formation of the Ruhemann's purple chromophore.[1][2] | 1. Recouple as a Precaution: Even with a negative or weak Kaiser test result, consider performing a second coupling step to ensure the reaction has gone to completion.[2] 2. Modify Test Conditions: Increase the heating time of the Kaiser test to 10-15 minutes to try and force the reaction. However, be cautious of potential side reactions. 3. Use an Alternative Test: Employ a test that is less susceptible to steric hindrance, such as the Chloranil test or the Isatin test for secondary amines.[1][3] |
| Reduced Nucleophilicity of the Amine | The electron-withdrawing fluorine atoms on the phenyl ring decrease the electron density of the aromatic system, which can in turn reduce the nucleophilicity of the alpha-amino group. This makes the amine less reactive towards ninhydrin. | 1. Employ a More Sensitive Test: Consider using a more sensitive method for amine detection if available in your lab. 2. Confirm with a Different Analytical Method: If possible, cleave a small amount of the peptide from the resin and analyze it via LC-MS to confirm the presence of the free N-terminus. |
| Peptide Aggregation | The growing peptide chain, especially with hydrophobic residues, may aggregate on the resin, physically blocking the N-terminal amine from the Kaiser test reagents.[1][4] | 1. Use Chaotropic Salts: Incorporate chaotropic salts like LiCl or KSCN in the washing steps prior to the Kaiser test to disrupt secondary structures and reduce aggregation.[4] 2. Solvent Variation: Swell the resin in a different solvent system (e.g., NMP or DMSO) before performing the test to potentially improve accessibility.[3] |
| Improper Test Execution | Insufficient heating, degraded reagents, or inadequate washing can lead to false negatives.[2][5] | 1. Verify Reagent Quality: Use freshly prepared Kaiser test solutions, especially the potassium cyanide in pyridine solution.[2] 2. Ensure Proper Heating: Strictly adhere to the recommended heating time and temperature (e.g., 100-110°C for 5 minutes).[6][7] 3. Thorough Washing: Ensure the resin is thoroughly washed with DMF before the test to remove any residual reagents.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the Kaiser test unreliable for this compound?
A1: The Kaiser test can be unreliable for this compound due to a combination of steric hindrance and electronic effects. The bulky difluorophenyl group can physically block the ninhydrin reagent from reacting with the primary amine.[1][2] Additionally, the electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the amine, making it less reactive.
Q2: What is the expected color for a positive Kaiser test?
A2: A positive Kaiser test for a primary amine is indicated by an intense blue or purple color, known as Ruhemann's purple, in both the solution and on the resin beads.[1][8]
Q3: Are there alternative tests to the Kaiser test for sterically hindered amino acids?
A3: Yes, several alternative tests can be used. The Chloranil test and the Isatin test are commonly recommended, especially for secondary amines where the Kaiser test is known to be unreliable.[1][3] The Bromophenol Blue test is another alternative that relies on an acid-base reaction and can detect both primary and secondary amines.[3]
Q4: Can I perform a quantitative Kaiser test for a sterically hindered amino acid?
A4: While a quantitative Kaiser test protocol exists, it is not recommended for sterically hindered amino acids like this compound. The same factors that cause false negatives in the qualitative test (steric hindrance and reduced reactivity) will lead to an underestimation of the free amine concentration, resulting in inaccurate quantitative data.[1]
Q5: What should I do if I get an ambiguous (e.g., reddish-brown) color in the Kaiser test?
A5: An ambiguous color, such as reddish-brown or yellow, often occurs with secondary amines like proline.[1] However, with a sterically hindered primary amine, it could indicate a very weak reaction. In such cases, it is best to rely on an alternative test for confirmation or proceed with a recoupling step as a precaution.[2]
Experimental Protocols
Standard Qualitative Kaiser Test Protocol
This protocol is used to qualitatively detect the presence of free primary amines on a solid support.[6][7]
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[4]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Positive result: Free primary amines are present. | Successful deprotection or failed coupling. Proceed with coupling or repeat coupling.[1] |
| Yellow or colorless solution and beads | Negative result: No free primary amines detected. | Successful coupling. Proceed with the next deprotection step.[1] |
| Slightly blue solution with colorless beads | Incomplete coupling: Small amount of unreacted primary amines. | Extend coupling time or perform a second coupling.[1] |
| Brown or reddish-brown color | Ambiguous result: May indicate a secondary amine or a weak reaction. | Use an alternative test for confirmation.[1] |
Chloranil Test Protocol (for Primary and Secondary Amines)
This test is a useful alternative when the Kaiser test is unreliable.
Reagents:
-
Acetaldehyde
-
p-chloranil solution (1g of p-chloranil in 49 mL of DMF)
Procedure:
-
Wash a small sample of resin beads with DMF.
-
Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution to the beads.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue or greenish-blue color indicates the presence of a free amine.[2]
Visualizations
Caption: Reaction of a primary amine with two molecules of ninhydrin to form Ruhemann's purple.
Caption: Troubleshooting workflow for Kaiser test results with sterically hindered amino acids.
Caption: Decision tree for selecting an appropriate amine detection test in SPPS.
References
Long-term stability and storage of 3,4-Difluorophenylglycine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability and storage of 3,4-Difluorophenylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize potential degradation from moisture and atmospheric contaminants, storage at -20°C is recommended for extended periods. The container should be allowed to equilibrate to room temperature before opening to prevent condensation.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage (a few days), solutions should be kept refrigerated at 2-8°C. For long-term storage, it is advisable to prepare aliquots and store them frozen at -20°C or below. Avoid repeated freeze-thaw cycles as this can accelerate degradation. The choice of solvent should be guided by your experimental needs, but for stability, sterile buffers with a slightly acidic to neutral pH (pH 5-7) are generally preferred.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure (an amino acid with a difluorophenyl group), potential degradation pathways under stress conditions may include:
-
Oxidation: The amino group can be susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.
-
Decarboxylation: Like many amino acids, decarboxylation can occur, especially at elevated temperatures.
-
Reactions with excipients: In formulated products, interactions with other components can lead to degradation.
-
Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to complex degradation reactions.
The carbon-fluorine bond is generally strong, making defluorination a less likely degradation pathway under typical storage and experimental conditions.[]
Q4: I am observing unexpected results in my experiments. Could it be related to the stability of this compound?
A4: Yes, instability of this compound could lead to inconsistent experimental outcomes. If you suspect degradation, consider the following:
-
Verify storage conditions: Ensure the compound has been stored correctly as per the recommendations.
-
Prepare fresh solutions: If using solutions, prepare them freshly before each experiment.
-
Perform a purity check: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your current stock.
-
Review your experimental conditions: High temperatures, extreme pH, or prolonged exposure to light could be causing degradation during your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent assay results. | Degradation of this compound. | - Prepare fresh solutions from a new stock of the compound. - Perform a purity analysis (e.g., HPLC) on the current stock. - Review experimental protocols to identify and mitigate harsh conditions (e.g., high temperature, extreme pH). |
| Visible changes in the solid compound (e.g., discoloration, clumping). | Exposure to moisture or light. | - Discard the affected batch. - Ensure future batches are stored in a desiccator, protected from light, and at the recommended temperature. |
| Precipitation in a stored solution. | Poor solubility at storage temperature or change in pH. | - Allow the solution to warm to room temperature to see if the precipitate redissolves. - Consider using a different solvent or adjusting the pH of the buffer. - For long-term storage, consider if the concentration is too high for the chosen solvent at low temperatures. |
| No degradation observed in a forced degradation study. | Stress conditions are not harsh enough. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Extend the duration of the stress exposure. - Increase the temperature of the study.[3] |
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Dry, Dark | 0 Months | 99.8 | White crystalline powder |
| 12 Months | 99.7 | White crystalline powder | |
| 24 Months | 99.6 | White crystalline powder | |
| 2-8°C, Dry, Dark | 0 Months | 99.8 | White crystalline powder |
| 12 Months | 99.2 | White crystalline powder | |
| 24 Months | 98.5 | White crystalline powder | |
| 25°C / 60% RH | 0 Months | 99.8 | White crystalline powder |
| 6 Months | 97.5 | Off-white powder | |
| 12 Months | 95.1 | Yellowish powder |
Note: This data is illustrative and should be confirmed by experimental studies.
Table 2: Hypothetical Stability of this compound in Solution (1 mg/mL in pH 7.0 Phosphate Buffer)
| Storage Condition | Time Point | Purity (%) by HPLC |
| -20°C | 0 Days | 99.8 |
| 30 Days | 99.5 | |
| 90 Days | 99.1 | |
| 2-8°C | 0 Days | 99.8 |
| 7 Days | 98.9 | |
| 14 Days | 97.8 | |
| 25°C | 0 Hours | 99.8 |
| 24 Hours | 96.2 | |
| 48 Hours | 93.5 |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified intervals (e.g., 1, 2, 4, and 8 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C.
-
Sample at 24, 48, and 72 hours.
-
Prepare solutions of the stressed solid for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution (1 mg/mL) to a calibrated light source according to ICH Q1B guidelines.
-
Analyze the samples after a specified duration of exposure.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, process impurities, and other components in a sample matrix.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting point, and the method may require optimization based on the results of the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Peptides Incorporating 3,4-Difluorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. Among these, fluorinated amino acids have garnered significant interest due to the unique stereoelectronic properties of the fluorine atom. This guide provides a comparative framework for the conformational analysis of peptides containing 3,4-Difluorophenylglycine (Dfg), a synthetic amino acid, against a native counterpart, Phenylalanine (Phe), and a singly fluorinated analog, 4-Fluorophenylglycine (4-F-Phg).
The strategic placement of two fluorine atoms on the phenyl ring of Dfg is hypothesized to induce distinct conformational constraints and electronic effects compared to both the natural amino acid and its monofluorinated counterpart. Understanding these effects is crucial for the rational design of peptidomimetics with enhanced therapeutic potential. This guide outlines the key experimental protocols and presents hypothetical comparative data to illustrate the expected outcomes of such a study.
Comparative Conformational Data
The following table summarizes the anticipated quantitative data from a comparative conformational analysis of a model tripeptide, Ac-Ala-X-Ala-NH₂, where X is Phe, 4-F-Phg, or Dfg.
| Parameter | Ac-Ala-Phe-Ala-NH₂ (Native) | Ac-Ala-4-F-Phg-Ala-NH₂ (Mono-fluorinated) | Ac-Ala-Dfg-Ala-NH₂ (Di-fluorinated) |
| Secondary Structure Content (CD Spectroscopy) | |||
| % α-helix | 15 ± 2 | 18 ± 2 | 25 ± 3 |
| % β-sheet | 30 ± 3 | 25 ± 3 | 15 ± 2 |
| % Random coil | 55 ± 4 | 57 ± 4 | 60 ± 4 |
| Thermal Stability (Tm from CD) | 55 °C | 58 °C | 62 °C |
| 1H-15N HSQC Chemical Shift Perturbation (CSP) of flanking Ala residues (ppm) | Reference | 0.05 | 0.12 |
| 19F NMR Chemical Shift (ppm) | N/A | -118.3 | F3: -138.5, F4: -141.2 |
| Biological Activity (IC50 in a hypothetical assay, µM) | 10.5 | 8.2 | 5.1 |
| Proteolytic Stability (t1/2 in human serum, h) | 1.5 | 2.8 | 4.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of similar comparative studies.
Peptide Synthesis
Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1][2]
-
Resin: Rink Amide MBHA resin is used to obtain C-terminally amidated peptides.
-
Amino Acid Activation: Amino acids (4 equivalents) are activated with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for 2 hours at room temperature.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary structure content of the peptides in solution.
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 100 µM.
-
Instrumentation: CD spectra are recorded on a Jasco J-815 spectropolarimeter or a similar instrument.
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at 25 °C using a 1 mm path length quartz cuvette.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The secondary structure content (% α-helix, β-sheet, random coil) is estimated by deconvolution of the CD spectra using a suitable algorithm (e.g., K2D2 or BeStSel).
-
Thermal Denaturation: To assess stability, CD signal at a specific wavelength (e.g., 222 nm) is monitored as a function of temperature, increased at a rate of 1 °C/min. The melting temperature (Tm) is determined from the midpoint of the thermal unfolding curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including conformational preferences and the local electronic environment.
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-2 mM.
-
1H-15N HSQC: For peptides containing isotopically labeled residues, 2D 1H-15N HSQC spectra are acquired to observe the chemical environment of each amide proton. Chemical shift perturbations (CSPs) can indicate conformational changes.
-
19F NMR: 19F NMR is a highly sensitive technique for studying fluorinated molecules.[3][4] 1D 19F NMR spectra are acquired to observe the distinct signals of the fluorine atoms in 4-F-Phg and Dfg. The chemical shifts are sensitive to the local conformation and solvent exposure.[5]
X-ray Crystallography
Single-crystal X-ray diffraction provides atomic-resolution three-dimensional structures of peptides.[6][7]
-
Crystallization: Peptides are screened for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available screens.[8]
-
Data Collection: Diffraction data are collected from a suitable crystal at a synchrotron source.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or molecular replacement and refined to produce a final atomic model. This provides precise information on bond angles, dihedral angles, and intermolecular interactions.[9]
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can complement experimental data by providing insights into the conformational landscape and energetics of the peptides.[10]
-
System Setup: The peptide is placed in a simulation box with an explicit solvent (e.g., TIP3P water).
-
MD Simulations: Simulations are run for an extended period (e.g., >100 ns) to sample the conformational space. Trajectories are analyzed to determine preferred conformations, hydrogen bonding patterns, and dihedral angle distributions.
-
QM Calculations: DFT calculations can be used to optimize geometries and calculate properties such as electrostatic potential surfaces to understand the impact of fluorination on the electronic character of the aromatic ring.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative conformational analysis of the peptides.
Caption: Workflow for synthesis, analysis, and functional assessment.
Impact of Fluorination on Peptide Conformation
This diagram illustrates the hypothesized impact of incorporating this compound on peptide conformation and subsequent biological properties.
Caption: Impact of Dfg on peptide conformation and biological properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray diffraction analysis of two peptides from Alzheimer PHF in complex with the MN423 antibody Fab fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
19F NMR chemical shift comparison of different fluorophenylglycine isomers.
A Comprehensive Guide to the 19F NMR Chemical Shift Comparison of Fluorophenylglycine Isomers
For researchers, scientists, and drug development professionals, 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for characterizing fluorine-containing compounds. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance and high sensitivity, make it an exceptional probe for investigating molecular structure and environment.[1][2] This guide provides a comparative analysis of the 19F NMR chemical shifts for the ortho (2-), meta (3-), and para (4-) isomers of fluorophenylglycine, complete with experimental protocols and a visualization of the underlying principles governing their chemical shift differences.
Understanding 19F NMR Chemical Shifts in Aromatic Systems
The 19F NMR chemical shift is highly sensitive to the local electronic environment of the fluorine atom.[2] In fluorophenylglycine isomers, the position of the fluorine atom on the phenyl ring significantly influences its chemical shift due to a combination of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Fluorine is a highly electronegative atom, and it withdraws electron density from the carbon atom to which it is attached. This deshielding effect generally leads to a downfield (more positive) chemical shift.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi-system. This donation of electron density, particularly to the ortho and para positions, results in increased shielding and an upfield (more negative) chemical shift.
The interplay of these opposing effects determines the final observed chemical shift for each isomer.
Comparative Analysis of Fluorophenylglycine Isomers
Table 1: Expected 19F NMR Chemical Shift Trends for Fluorophenylglycine Isomers
| Isomer | Position of Fluorine | Dominant Electronic Effects | Expected Chemical Shift Trend (Relative to Fluorobenzene) |
| 2-Fluorophenylglycine | Ortho | Strong -I effect, Moderate +R effect, Potential for through-space interactions with the glycine moiety | Downfield |
| 3-Fluorophenylglycine | Meta | Strong -I effect, Weak +R effect | Most Downfield |
| 4-Fluorophenylglycine | Para | Strong -I effect, Strong +R effect | Most Upfield |
Note: The actual chemical shift values can be influenced by solvent, concentration, and pH.
Experimental Protocol for 19F NMR Spectroscopy of Fluorophenylglycine Isomers
This section outlines a general procedure for acquiring high-quality 1D 19F NMR spectra of fluorophenylglycine isomers.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the fluorophenylglycine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Internal Standard: Add an internal reference standard for accurate chemical shift referencing. Common standards for 19F NMR include trifluoroacetic acid (TFA) or a sealed capillary containing a known fluorinated compound.
-
pH Adjustment (for D₂O): If using D₂O, the pH should be adjusted as the chemical shifts of the amino acid protons and the fluorine can be pH-dependent.
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe is recommended.
-
Tuning and Matching: Tune and match the probe to the 19F frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
3. Acquisition Parameters for a 1D 19F NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured, as 19F chemical shifts have a large range.[1]
-
Transmitter Offset (O1p): Center the spectral width around the expected chemical shift region for aromatic fluorides.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) may be necessary.
-
Proton Decoupling: For simplified spectra, proton decoupling can be applied during acquisition to remove ¹H-¹⁹F couplings.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard.
Visualization of Structure-Chemical Shift Relationship
The following diagram illustrates the influence of the fluorine substituent's position on the electron density of the phenyl ring, which in turn affects the 19F NMR chemical shift.
Caption: Relationship between isomer structure, electronic effects, and 19F NMR chemical shift.
This guide provides a foundational understanding for comparing the 19F NMR chemical shifts of fluorophenylglycine isomers. By understanding the interplay of electronic effects and following a robust experimental protocol, researchers can effectively utilize 19F NMR for the structural elucidation and characterization of these and other fluorinated molecules in their drug discovery and development endeavors.
References
The Impact of 3,4-Difluorination on the Biological Activity of Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides. This guide provides a comprehensive comparison of peptides containing 3,4-difluorinated amino acids with their non-fluorinated counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
The introduction of fluorine, the most electronegative element, into amino acid side chains can profoundly influence peptide conformation, metabolic stability, and receptor interactions. Specifically, the vicinal difluorination at the 3 and 4 positions of aromatic or cyclic amino acid residues, such as phenylalanine and proline, offers a unique tool to fine-tune peptide bioactivity. This modification can alter the electronic properties of the side chain, induce specific conformational biases, and enhance resistance to enzymatic degradation, thereby improving the therapeutic potential of peptide candidates.
Comparative Analysis of Biological Activity
The substitution of native amino acids with 3,4-difluorinated analogs can lead to significant changes in biological activity, including receptor binding affinity and proteolytic stability.
Receptor Binding Affinity and Selectivity
The introduction of 3,4-difluoro groups can alter the electronic and steric properties of an amino acid side chain, thereby influencing its interaction with target receptors. While the effects are highly context-dependent, studies on related difluorinated peptides provide valuable insights. For instance, the replacement of phenylalanine with 3,5-difluorophenylalanine (a close structural isomer of 3,4-difluorophenylalanine) in somatostatin analogs has been shown to modulate receptor binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs).[1]
Table 1: Comparison of Receptor Binding Affinity (IC50, nM) of Somatostatin Analogs
| Peptide Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Native Somatostatin-14 | 1.2 ± 0.3 | 0.4 ± 0.1 | 1.5 ± 0.4 | 2.5 ± 0.7 | 0.8 ± 0.2 |
| [3,5-Dfp⁶]-SRIF | >1000 | 150 ± 30 | >1000 | >1000 | >1000 |
| [3,5-Dfp⁷]-SRIF | >1000 | 1.8 ± 0.5 | 8.5 ± 2.1 | >1000 | 450 ± 90 |
| [3,5-Dfp¹¹]-SRIF | >1000 | 25 ± 5 | >1000 | >1000 | >1000 |
Data adapted from a study on 3,5-difluorophenylalanine-containing somatostatin analogs.[1] Dfp represents 3,5-difluorophenylalanine. SRIF stands for Somatostatin Release-Inhibiting Factor.
As shown in Table 1, the position of the difluorinated phenylalanine residue significantly impacts receptor binding. Substitution at position 7 resulted in an analog with high affinity for SSTR2 and SSTR3, while substitution at other positions led to a dramatic loss of affinity for most receptor subtypes. This highlights the potential of difluorination to enhance receptor selectivity.
Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. Fluorination can enhance metabolic stability by sterically hindering protease access to the peptide backbone or by altering the electronic nature of the scissile bond. While specific data for 3,4-difluorinated peptides is limited, studies on peptides containing other fluorinated amino acids have consistently shown increased resistance to enzymatic cleavage.[2]
Table 2: Proteolytic Stability of a Model Peptide in the Presence of α-Chymotrypsin
| Peptide | Amino Acid at P1' | % Intact Peptide after 60 min |
| Control Peptide | Phenylalanine | 15% |
| Fluorinated Peptide | 4-Fluorophenylalanine | 45% |
This table presents illustrative data based on general findings on the proteolytic stability of fluorinated peptides and is not specific to 3,4-difluorination.
Conformational Effects of 3,4-Difluorination
The introduction of fluorine atoms can significantly influence the conformational preferences of amino acid residues, which in turn dictates the overall peptide structure and biological function.
In the case of proline, 3,4-difluorination has been shown to bias the ring pucker and the cis/trans isomerization of the preceding peptide bond.[3] The specific stereochemistry of the fluorine atoms determines the conformational outcome. For example, (3S,4S)-3,4-difluoro-L-proline promotes a Cγ-endo pucker, while (3R,4R)-3,4-difluoro-L-proline favors a Cγ-exo pucker.[3] These conformational constraints can be exploited to stabilize specific secondary structures in peptides, such as β-turns or polyproline helices, which are often crucial for receptor recognition.
Experimental Protocols
Synthesis of Peptides Containing 3,4-Difluorinated Amino Acids
The synthesis of peptides incorporating 3,4-difluorinated amino acids is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected 3,4-difluoro-L-phenylalanine or 3,4-difluoro-L-proline
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes. Wash the resin with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (including the 3,4-difluorinated analog), HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Receptor Binding Assay
Competitive binding assays are used to determine the affinity of the synthesized peptides for their target receptors.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [¹²⁵I]-labeled native peptide)
-
Synthesized non-fluorinated and 3,4-difluorinated peptides
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Filtration apparatus with glass fiber filters
Protocol:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (non-fluorinated and 3,4-difluorinated).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 values (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Visualizing the Impact on Signaling Pathways
The interaction of a peptide ligand with its G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. 3,4-Difluorination can modulate this process by altering the peptide's binding affinity and efficacy.
References
A Comparative Structural Analysis of Peptides Containing 3,4-Difluorophenylglycine and Other Halogenated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Modulating Peptide Structure and Function Through Halogenation
The strategic incorporation of non-canonical amino acids into peptides is a powerful tool for enhancing their therapeutic properties. Halogenation of the phenylalanine side chain, in particular, offers a subtle yet potent means to modulate peptide conformation, stability, and biological activity. This guide provides a comprehensive comparison of peptides containing 3,4-Difluorophenylglycine and other halogenated phenylalanines, supported by experimental data and detailed methodologies to inform rational peptide design.
The introduction of halogen atoms onto the phenyl ring of phenylalanine or phenylglycine alters the steric bulk, hydrophobicity, and electronic properties of the amino acid side chain. These modifications can lead to profound effects on peptide structure, influencing backbone dihedral angles, side-chain orientation, and the propensity to form specific secondary structures. Consequently, these structural changes can translate into significant differences in receptor binding affinity, proteolytic stability, and overall bioactivity.
Comparative Analysis of Structural and Functional Parameters
To facilitate a clear comparison, the following tables summarize key data on the impact of incorporating this compound and other halogenated phenylalanines into peptide scaffolds. The data is compiled from various studies and is intended to provide a comparative framework.
Table 1: Impact of Halogenated Phenylalanines on Peptide Conformation
| Amino Acid Analogue | Peptide Context | Key Conformational Observations | Analytical Technique(s) |
| This compound | Model Peptides | Can induce turn-like structures; influences local backbone conformation. | NMR Spectroscopy, X-ray Crystallography |
| 4-Fluorophenylalanine | Various Peptides | Minimal perturbation to backbone structure; can influence side-chain rotamer populations.[1] | 19F NMR, 2D NMR, X-ray Crystallography[1] |
| 4-Chlorophenylalanine | Model Peptide DFNKF | Induces self-assembly into amyloid-like fibrils.[2] | N/A |
| 4-Bromophenylalanine | Model Peptide DFNKF | Promotes self-assembly and hydrogel formation.[2] | Circular Dichroism (CD)[3] |
| 4-Iodophenylalanine | Model Peptide DFNKF | Strong inducer of amyloid self-assembly.[2] | X-ray Crystallography[4] |
Table 2: Influence of Halogenated Phenylalanines on Receptor Binding Affinity
| Amino Acid Analogue | Peptide/Target | Change in Binding Affinity (Compared to native Phe) | Reference |
| Halogenated Phenylalanines (general) | L-type amino acid transporter 1 (LAT1) | Affinity increases with halogen size at the meta position (F < Cl < Br < I).[5] | [5] |
| 4-Fluorophenylalanine | Opioid Peptides | Can enhance binding affinity depending on the receptor subtype. | N/A |
| 4-Bromophenylalanine | Substance P / NK-1 Receptor | Can modulate binding affinity; effect is context-dependent.[6] | [6] |
| D-Phenylalanine Analogs | Gonadotropin-Releasing Hormone Peptides | Introduction of D-Phe enhances GnRH receptor binding affinities.[7] | [7] |
Table 3: Effect of Halogenated Phenylalanines on Proteolytic Stability
| Amino Acid Analogue | Peptide Context | Protease(s) | Outcome | Reference |
| Fluorinated Phenylalanines | Model Peptides | α-Chymotrypsin, Pepsin | Increased stability in some cases, but highly dependent on position and enzyme.[8] | [8] |
| 4-Bromophenylalanine | General Peptides | General Proteases | Generally increases resistance to enzymatic degradation due to steric hindrance.[9] | [9] |
| Dehydrophenylalanine (ΔPhe) | Model Peptide | Trypsin, Chymotrypsin | Significantly enhances stability compared to the phenylalanine-containing analog.[10] | [10] |
Experimental Protocols
The successful synthesis and characterization of peptides containing halogenated phenylalanines rely on a suite of established and specialized experimental techniques.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based solid-phase peptide synthesis is the most common method for preparing these modified peptides.
General Workflow:
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin for C-terminal amides) in a solvent such as N,N-dimethylformamide (DMF).[3]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.[3]
-
Amino Acid Coupling: Activate the desired Fmoc-protected halogenated phenylalanine derivative with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[3]
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 2D NMR: Provides detailed information about the three-dimensional structure of the peptide in solution, including backbone and side-chain conformations. Techniques like COSY, TOCSY, and NOESY are used to assign proton resonances and determine through-bond and through-space connectivities.
-
19F NMR: The fluorine nucleus is a highly sensitive probe with no background signal in biological systems, making it an excellent tool for studying peptides containing fluorinated amino acids.[1] The 19F chemical shift is very sensitive to the local chemical environment and can report on site-specific conformational changes, dynamics, and intermolecular interactions.[1][3]
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a rapid and valuable technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.[3]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer) to a concentration of 0.1-0.2 mg/mL.[3]
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a calibrated spectropolarimeter.[3]
-
Data Analysis: Process the raw data to obtain mean residue ellipticity and use deconvolution algorithms to estimate the percentage of each secondary structure element.[3]
Proteolytic Stability Assay
The resistance of peptides to enzymatic degradation can be assessed using in vitro assays with relevant proteases.
Protocol:
-
Peptide Incubation: Incubate the halogenated peptide and a non-halogenated control peptide with a specific protease (e.g., α-chymotrypsin, pepsin, or serum) at a defined concentration and temperature.[8][10]
-
Time-Course Analysis: At various time points, quench the enzymatic reaction (e.g., by adding acid).
-
Quantification: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.[8][10]
-
Data Analysis: Determine the rate of degradation by quantifying the decrease in the peak area of the intact peptide over time.
Signaling Pathways and Logical Relationships
The incorporation of halogenated phenylalanines can significantly impact how a peptide interacts with its biological target, often a receptor, thereby influencing downstream signaling pathways. The altered conformation and electronic properties of the modified peptide can lead to either enhanced or diminished receptor activation or inhibition.
Conclusion
The substitution of phenylalanine with halogenated analogs, including this compound, provides a versatile strategy for fine-tuning the structural and functional properties of peptides. As demonstrated by the compiled data, the nature and position of the halogen atom(s) can have a significant impact on peptide conformation, receptor binding, and proteolytic stability. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of these modified peptides, enabling researchers to rationally design next-generation peptide therapeutics with improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling of 3,4-Difluorophenylglycine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 3,4-difluorophenylglycine (Dfg), into peptides is a key strategy for modulating their conformational preferences, metabolic stability, and biological activity. Computational modeling is an indispensable tool for predicting the structural and dynamic effects of such modifications, guiding the rational design of novel peptide-based therapeutics. This guide provides an objective comparison of computational modeling strategies for peptides containing this compound, supported by relevant experimental data and detailed protocols.
Comparing Computational Modeling Approaches
The accurate in silico representation of peptides containing non-natural amino acids like this compound hinges on the choice of computational methodology. The primary approaches involve a balance between computational cost and accuracy, ranging from classical molecular mechanics (MM) to more rigorous quantum mechanics (QM) calculations.
Key Modeling Techniques
-
Molecular Dynamics (MD) Simulations: MD simulations are the workhorse for studying the conformational dynamics of peptides over time.[1] The accuracy of MD simulations is critically dependent on the underlying force field, which is a set of parameters describing the potential energy of the system. For novel residues like Dfg, these parameters must be carefully derived and validated.
-
Quantum Mechanics (QM): QM methods provide a more fundamental and accurate description of the electronic structure and are used to derive the parameters for force fields.[2][3] While computationally expensive for large systems, QM calculations are essential for accurately modeling the effects of electron-withdrawing fluorine atoms on the local geometry and charge distribution of the Dfg residue.
-
Hybrid QM/MM Methods: These methods offer a compromise by treating a critical region of the system (e.g., the Dfg residue and its immediate surroundings) with QM and the rest of the system with a more efficient MM force field.[4] This approach is particularly useful for studying enzymatic reactions or binding events where electronic effects are paramount.
Data Presentation: Comparison of Computational Models
| Modeling Approach | Core Principles | Strengths for Dfg-Peptides | Limitations | Typical Software |
| Molecular Dynamics (MD) with AMBER | Uses classical mechanics to simulate atomic motion. Requires pre-parameterized force fields. | Well-established force fields (e.g., ff19SB) that can be extended for non-natural amino acids. Good for sampling conformational space. | Accuracy is highly dependent on the quality of the Dfg parameters. Does not explicitly model electronic polarization. | AMBER, AmberTools |
| Molecular Dynamics (MD) with CHARMM | Similar to AMBER, with a different set of force field parameters. | The CHARMM General Force Field (CGenFF) provides a framework for parameterizing novel small molecules and residues. | As with AMBER, the accuracy is contingent on the specific Dfg parameterization. | CHARMM, NAMD, GROMACS |
| Quantum Mechanics (QM) Calculations | Solves the Schrödinger equation to describe the electronic structure. | Provides the most accurate description of the Dfg residue's geometry, charge distribution, and vibrational frequencies. Essential for parameter derivation. | Computationally very expensive, limiting its use to small systems (e.g., a dipeptide) or short timescales. | Gaussian, ORCA, Spartan |
| Hybrid QM/MM | Combines the accuracy of QM for a specific region with the efficiency of MM for the rest of the system. | Allows for the accurate study of electronic effects within a larger peptide or protein-peptide complex. | Requires careful setup of the QM/MM boundary. Can still be computationally demanding. | AMBER, CHARMM, GROMACS with QM interfaces |
Experimental Protocols for Model Validation
Computational models must be validated against experimental data. The following are key experimental techniques and their protocols for characterizing this compound-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing Dfg is typically achieved through Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like dichloromethane (DCM), followed by washes with a polar solvent such as dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected Dfg amino acid to the resin. This is achieved by activating the carboxylic acid of the amino acid with a coupling reagent (e.g., HATU) in the presence of a base (e.g., DIPEA) in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[5][6]
2D NMR Spectroscopy for Conformational Analysis
Two-dimensional NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Adjust the pH to a value where the peptide is stable and the amide proton exchange is minimized (typically pH 4-5).
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify through-bond proton-proton couplings.
-
-
Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structural Restraint Generation: Extract distance restraints from the NOESY spectrum and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental restraints.[7][8]
X-ray Crystallography for High-Resolution Structure
X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-ordered crystals of the peptide.[9][10]
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using computational methods to determine the electron density map and build a 3D model of the peptide.[11][12]
Mandatory Visualizations
Caption: Computational and experimental workflow for Dfg-peptide analysis.
Caption: Example signaling pathway modulated by a Dfg-peptide antagonist.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.stat.duke.edu [www2.stat.duke.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. youtube.com [youtube.com]
- 9. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Assessing the Influence of 3,4-Difluorophenylglycine on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating non-natural amino acids into peptides is paramount for rational drug design and the development of novel biomaterials. This guide provides a comparative framework for assessing the effect of 3,4-difluorophenylglycine on peptide secondary structure. Due to the limited direct experimental data on this specific amino acid, this guide leverages data from structurally similar analogs to provide a predictive analysis and outlines the key experimental protocols necessary for a comprehensive evaluation.
The introduction of fluorine atoms into amino acid side chains can induce significant changes in peptide conformation due to steric and electronic effects. The 3,4-difluorophenyl moiety in this compound introduces a unique combination of a bulky aromatic ring and the strong dipoles of the carbon-fluorine bonds, which are anticipated to influence backbone dihedral angles and, consequently, the secondary structure.
Comparative Analysis of Structurally Related Non-Natural Amino Acids
To infer the potential effects of this compound, it is instructive to examine the conformational behavior of peptides containing 4-fluorophenylglycine and Cα,α-diphenylglycine.
| Non-Natural Amino Acid | Peptide Context | Observed Effect on Secondary Structure | Experimental Technique(s) |
| 4-Fluorophenylglycine (4F-Phg) | Antimicrobial peptide PGLa | The D-enantiomer of 4F-Phg was found to interfere with the amphiphilic alpha-helical fold of the peptide, reducing its biological activity.[1] | Biological Activity Assays |
| Cyclic beta-sheet peptide (Gramicidin S analog) | The cyclic beta-sheet structure could accommodate both L- and D-isomers of 4F-Phg on its hydrophobic face.[1] | Bacterial Growth Inhibition Assays | |
| Cα,α-Diphenylglycine (Dphig) | Tripeptides with consecutive Dphig residues | The Dphig residues consistently adopt a fully extended conformation, suggesting that adjacent Dphig residues stabilize this extended structure.[2] | X-ray Crystallography |
| Various short peptides | Dphig exhibits structural versatility, adopting either folded or extended conformations depending on the nature of the adjacent amino acid residues.[2] | X-ray Crystallography | |
| Monopeptides | Conformational energy computations indicate a strong preference for a fully extended (C5) conformation.[3] | Conformational Energy Computations |
Based on these analogs, it can be hypothesized that this compound will likely be a strong modulator of peptide secondary structure. The bulky difluorophenyl group may sterically hinder the formation of tightly packed structures like α-helices, potentially favoring more extended or turn-like conformations. The electron-withdrawing nature of the fluorine atoms could also influence local electrostatic interactions within the peptide backbone.
Experimental Workflow for Assessing Conformational Effects
The following diagram outlines a typical workflow for investigating the impact of a non-natural amino acid, such as this compound, on peptide secondary structure.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3,4-difluorophenylglycine-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry.
Circular Dichroism (CD) Spectroscopy
This protocol describes how to obtain and analyze CD spectra to estimate the secondary structure content of a peptide.[4]
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.
-
Ensure the sample is fully dissolved and free of aggregates by gentle vortexing and centrifugation.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Number of accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer-filled cuvette.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight / number of residues)
-
c is the peptide concentration in mg/mL
-
l is the path length in cm
-
-
Estimate the secondary structure content (α-helix, β-sheet, random coil) by using deconvolution software (e.g., K2D2, BeStSel).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general outline for acquiring and analyzing 2D NMR data to determine the solution structure of a peptide.[5]
Materials:
-
Purified, isotopically labeled (¹⁵N, ¹³C, if necessary) peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, 10 mM sodium phosphate, pH 6.0)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): For ¹H-¹⁵N correlation, useful for backbone amide assignment.
-
-
-
Data Analysis:
-
Resonance Assignment:
-
Use the TOCSY and HSQC spectra to assign the ¹H and ¹⁵N resonances to specific amino acid residues in the peptide sequence.
-
-
Structural Restraint Generation:
-
Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation:
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation:
-
Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.
-
-
By following this comprehensive guide, researchers can systematically evaluate the impact of incorporating this compound into peptide sequences, contributing to a deeper understanding of its conformational preferences and facilitating its use in the design of novel peptides with tailored structures and functions.
References
- 1. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
Enhancing Peptide Stability: A Comparative Analysis of Peptides with and without 3,4-Difluorophenylglycine
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic candidates to effective drugs.[1][2] Proteolytic degradation in biological fluids can drastically shorten a peptide's half-life, limiting its bioavailability and therapeutic efficacy.[1][3] The incorporation of non-canonical amino acids is a key strategy to overcome this challenge. This guide explores the impact of incorporating 3,4-Difluorophenylglycine (Dfp), a fluorinated amino acid, on peptide stability.
This guide provides a framework for evaluating the stability of such modified peptides, including detailed experimental protocols for in vitro and in vivo stability assessment and a generalized workflow for these crucial experiments.
Quantitative Data Comparison
As specific quantitative data comparing the stability of a peptide with and without this compound was not found in the searched literature, a direct data table cannot be presented. The following table is a template that researchers can use to summarize their experimental findings when comparing a native peptide to its this compound-modified analogue.
| Peptide Variant | In Vitro Half-Life (t½) in Human Plasma (hours) | In Vivo Half-Life (t½) in Rat Model (hours) | Primary Degradation Products Identified |
| Native Peptide | Insert experimental data | Insert experimental data | Insert experimental data |
| Peptide with Dfp | Insert experimental data | Insert experimental data | Insert experimental data |
Experimental Protocols
Accurate assessment of peptide stability is fundamental to peptide drug development. Below are detailed protocols for conducting in vitro and in vivo stability studies.
In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a common method for determining the stability of a peptide in a biologically relevant fluid.
Objective: To determine the in vitro half-life of a peptide in human plasma.
Materials:
-
Test peptide (with and without this compound)
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard, or 10% trichloroacetic acid)
-
Thermomixer or water bath
-
Centrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution by diluting the stock solution in PBS.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the working solution of the test peptide into the plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for more stable peptides), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to the quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples to precipitate plasma proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the concentration of the intact peptide.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
In Vivo Peptide Stability Assessment in a Rat Model
This protocol provides a general framework for evaluating the pharmacokinetic profile and stability of a peptide in a living organism.
Objective: To determine the in vivo half-life of a peptide after intravenous administration to rats.
Materials:
-
Test peptide (with and without this compound)
-
Vehicle control (e.g., saline)
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Intravenous injection equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for a minimum of 72 hours before the experiment.
-
Dosing: Administer the test peptide via a single intravenous (IV) bolus injection. The dose will depend on the peptide's characteristics.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Immediately process the collected blood by centrifugation at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Calculate key pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing peptide stability, from initial incubation to final data analysis.
Caption: Generalized workflow for in vitro and in vivo peptide stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Protein Engineering: A Comparative Guide to Validating 3,4-Difluorophenylglycine Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals at the forefront of protein engineering, the precise incorporation of non-canonical amino acids (ncAAs) is a critical step in developing novel biologics and research tools. This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating the successful incorporation of 3,4-Difluorophenylglycine, a fluorinated ncAA of growing interest. Supported by experimental data and detailed methodologies, this document serves as a practical resource for ensuring the fidelity of your engineered proteins.
The site-specific incorporation of ncAAs like this compound (DFG) offers a powerful strategy to introduce novel chemical functionalities, enhance protein stability, and probe biological processes. However, the successful substitution of a canonical amino acid with its non-canonical counterpart must be rigorously validated. Mass spectrometry (MS) has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to pinpoint the exact location of the modification. This guide will compare the performance of mass spectrometry against alternative methods and provide a detailed protocol for its application in validating DFG incorporation.
Quantitative Comparison of Expected Mass Shifts
The foundational principle of validating ncAA incorporation by mass spectrometry lies in the detection of a predictable mass shift in the modified peptide or protein. The incorporation of this compound in place of a canonical aromatic amino acid will result in a specific change in the monoisotopic mass. The table below summarizes the expected mass differences.
| Canonical Amino Acid | Monoisotopic Mass (Da) | This compound (DFG) Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| Phenylalanine (Phe) | 165.078979 | 187.044485 | +21.965506 |
| Tyrosine (Tyr) | 181.073894 | 187.044485 | +5.970591 |
| Tryptophan (Trp) | 204.089878 | 187.044485 | -17.045393 |
Note: The molecular weights were obtained from PubChem and NIST Chemistry WebBook.[1][2][3][4]
Comparative Analysis of Validation Techniques
While mass spectrometry is a powerful tool, other techniques can also be employed to infer the incorporation of ncAAs. This section provides a comparative overview of the most common methods.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Western Blotting | Fluorescence Spectroscopy |
| Primary Output | Precise mass measurement of peptides and fragment ions, enabling direct identification and localization of the ncAA. | Sequential identification of N-terminal amino acids. | Detection of a target protein via antibody binding. | Measurement of fluorescence intensity. |
| Specificity | High. Can distinguish between isobaric amino acids and pinpoint the exact site of incorporation. | High for N-terminal sequence, but cannot analyze internal sequences or post-translationally modified N-termini.[5][6] | Dependent on antibody specificity. Does not directly confirm ncAA incorporation. | Indirect. Requires the ncAA to be fluorescent or to be labeled with a fluorescent tag. |
| Sensitivity | High (femtomole to attomole range).[7] | Moderate (picomole range).[7][8] | Variable, depends on antibody affinity and detection method. | High, but dependent on the quantum yield of the fluorophore. |
| Throughput | High. Can analyze complex mixtures and identify thousands of peptides in a single run. | Low. A time-consuming, sequential process.[8] | Moderate to high. Can be adapted for high-throughput screening. | High. Suitable for plate-based assays. |
| Information Provided | Confirms incorporation, localization, and relative quantification. | Provides N-terminal sequence information. | Confirms protein expression levels. | Reports on the presence of the ncAA if it is fluorescent. |
| Limitations | Requires specialized equipment and expertise for data analysis. | Not suitable for N-terminally blocked proteins and provides no information on internal sequences.[5][6] | Indirect evidence of incorporation; relies on the assumption that the antibody still recognizes the modified protein. | Limited to fluorescent ncAAs or those that can be specifically labeled. |
Experimental Protocols
Mass Spectrometry-Based Validation of this compound Incorporation
This protocol outlines a standard bottom-up proteomics workflow for the validation of ncAA incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Protein Extraction and Purification:
-
Lyse cells expressing the protein of interest containing the incorporated this compound.
-
Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to >95% purity as determined by SDS-PAGE.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
2. In-solution Tryptic Digestion:
-
Denature the purified protein (20-100 µg) in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 45 minutes.
-
Dilute the urea concentration to <1 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
3. Desalting of Peptides:
-
Use a C18 StageTip or ZipTip to desalt the peptide mixture.
-
Wash the tip with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid) and then equilibrate with an aqueous solvent (e.g., 0.1% formic acid).
-
Load the acidified peptide sample onto the tip.
-
Wash the loaded tip with the aqueous solvent to remove salts.
-
Elute the peptides with the high organic solvent.
-
Dry the eluted peptides in a vacuum centrifuge.
4. LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 5% acetonitrile and 0.1% formic acid.
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
5. Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer, or Mascot).
-
Search the data against a protein sequence database that includes the sequence of the target protein with the canonical amino acid at the target position and a separate entry with this compound at the same position.
-
Specify the mass shift corresponding to the incorporation of this compound as a variable modification.
-
Manually inspect the MS/MS spectra of the identified peptides to confirm the presence of fragment ions that support the incorporation of this compound at the expected site.
Visualizing the Workflow and Logic
Conclusion
The precise and unambiguous validation of non-canonical amino acid incorporation is paramount for the integrity and reproducibility of research in protein engineering and drug development. Mass spectrometry, particularly LC-MS/MS, stands out as the most robust and informative method for confirming the site-specific incorporation of this compound. Its ability to provide direct evidence of the mass shift at the peptide level, coupled with fragmentation data to pinpoint the exact location of the ncAA, offers an unparalleled level of confidence. While alternative methods like Edman degradation and Western blotting have their specific applications, they provide indirect or incomplete evidence for ncAA incorporation. For researchers seeking definitive validation, mass spectrometry is the recommended and most powerful analytical tool.
References
- 1. Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein preparation for LC-MS/MS analysis [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. rapidnovor.com [rapidnovor.com]
Guarding the Guardians: A Comparative Analysis of Peptide Stability with Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, the quest for robust peptide therapeutics is a constant battle against enzymatic degradation. This guide offers a deep dive into a powerful strategy for enhancing peptide stability: the incorporation of fluorinated amino acids. We present a comparative analysis of the enzymatic resilience of peptides modified with various fluorinated amino acids, supported by experimental data and detailed protocols to aid in the rational design of next-generation peptide drugs.
The inherent susceptibility of natural peptides to rapid clearance by proteases is a major hurdle in their clinical development, limiting their bioavailability and therapeutic efficacy.[1][2][3] A key strategy to overcome this limitation is the introduction of non-canonical amino acids, with fluorinated amino acids emerging as a particularly promising class of modifications.[4][5][6][7] The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical properties of a peptide.[7][8] These alterations can lead to increased hydrophobicity, conformational changes, and, most critically, enhanced resistance to proteolytic degradation.[7][9][10]
This guide will explore the nuanced effects of incorporating different types of fluorinated amino acids—from monofluorinated to trifluoromethylated variants—on peptide stability against common proteases.
Performance Under Pressure: A Comparative Data Summary
The impact of fluorination on enzymatic stability is not a simple, one-size-fits-all solution. The degree of stability enhancement is highly dependent on several factors: the specific fluorinated amino acid used, its position within the peptide sequence relative to the protease cleavage site, the nature of the protease itself, and the degree of fluorination.[4][5] Below is a summary of quantitative data from various studies that highlights these complexities.
| Fluorinated Amino Acid | Peptide Sequence/Model | Protease(s) | Key Stability Findings | Reference |
| p-Fluorophenylalanine | Model Peptides | α-Chymotrypsin, Pepsin | Often leads to greater susceptibility to protease digestion, not resistance. | [6][11] |
| 2-Fluorophenylalanine | Model Peptide | α-Chymotrypsin | Significantly less degradation compared to the native peptide after a 2-hour incubation. | [12] |
| Monofluoroethylglycine (MfeGly) | MfeGlyK16 | Elastase, Bromelain, Trypsin, Proteinase K | Degree of degradation depended on the enzyme. MfeGlyK16 showed higher proteolytic stability against proteinase K compared to the non-fluorinated and difluorinated versions after 4 hours. | [13][14] |
| Difluoroethylglycine (DfeGly) | DfeGlyK16 | Elastase, Bromelain, Trypsin, Proteinase K | Susceptible to proteolytic degradation, with the extent varying by enzyme. | [13][14] |
| Trifluoroethylglycine (TfeGly) | TfeGlyK16 | Elastase, Bromelain, Trypsin, Proteinase K | Found to be resistant to elastase. Showed pronounced stability against proteinase K after 4 hours and provided the best protection against bromelain. | [13][14] |
| Various Fluorinated Amino Acids | Model Peptides | Human Blood Plasma, Elastase | The effect on stability is complex and not predictable. Some fluorinated amino acids increased stability while others did not. | [1][2][4] |
Note: Direct comparison between studies should be approached with caution due to variations in peptide sequences, assay conditions, and the specific proteases used.[7]
The "How-To": Experimental Protocols for Assessing Enzymatic Stability
Accurate and reproducible assessment of peptide stability is crucial for comparative studies. The most common method involves incubating the peptide in a biologically relevant medium (e.g., plasma, serum, or with a specific protease) and monitoring the disappearance of the intact peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
General Protocol for In Vitro Enzymatic Stability Assay
This protocol outlines the key steps for determining the stability of a fluorinated peptide compared to its non-fluorinated counterpart.
1. Materials and Reagents:
-
Test Peptides (fluorinated and non-fluorinated control), lyophilized
-
Protease of interest (e.g., α-chymotrypsin, trypsin, pepsin, elastase) or human plasma/serum
-
Appropriate buffer solution for the chosen protease (e.g., 10 mM phosphate buffer, pH 7.4 for α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin)
-
Quenching solution (e.g., ice-cold acetonitrile with 0.1% formic acid or trifluoroacetic acid)
-
LC-MS grade water and acetonitrile
-
Internal Standard (optional, for LC-MS analysis)
2. Peptide and Enzyme Preparation:
-
Prepare stock solutions of the test peptides in an appropriate solvent (e.g., LC-MS grade water) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the protease in its recommended buffer to a concentration of 0.1 mg/mL.
3. Incubation Procedure:
-
Pre-warm the protease solution or plasma to 37°C.
-
In a microcentrifuge tube, add a specific volume of the peptide stock solution to the pre-warmed protease solution or plasma to achieve the desired final peptide concentration (e.g., 50 µg/mL).
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point should be taken immediately after adding the peptide.
4. Sample Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a larger volume of ice-cold quenching solution (e.g., 4 volumes of acetonitrile with 0.1% formic acid). This stops the enzymatic reaction and precipitates larger proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
5. Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Inject a standard volume of the supernatant onto an RP-HPLC system equipped with a suitable column (e.g., C8 or C18).
-
Use a gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile using a UV detector (typically at 214 nm or 280 nm) or a fluorescence detector if the peptide is labeled.[4][5]
6. Data Analysis:
-
The peak area of the intact peptide at each time point is determined.
-
The percentage of the remaining intact peptide is calculated relative to the 0-minute time point.
-
The data can be plotted as the percentage of remaining peptide versus time to determine the peptide's half-life (t1/2) in the presence of the enzyme.
Visualizing the Process and Principles
To better understand the experimental process and the underlying principles of fluorination-induced stability, the following diagrams are provided.
References
- 1. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Difluorophenylglycine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3,4-Difluorophenylglycine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for halogenated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. In case of accidental exposure, follow these first-aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes chemical-impermeable gloves, safety goggles or a face shield, and a lab coat. Ensure adequate ventilation in the work area to avoid the formation and inhalation of dust or vapors.
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a fluorinated aromatic compound, this compound is classified as a halogenated organic waste.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly identify the contents, including the full chemical name "this compound," and indicate that it is a halogenated compound.
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste, as well as from other waste streams like acidic or alkaline waste, heavy metals, and acutely toxic "P-listed" wastes.[1][2] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
-
Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. Keep the container closed at all times except when adding waste.[1]
-
Record Keeping: Maintain a log of the waste added to the container, noting the chemical name and approximate quantity.
Disposal Procedures for this compound
The recommended and regulated method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration.[2] This process is effective at breaking the strong carbon-fluorine bonds characteristic of such compounds.
Step-by-Step Disposal Plan:
-
Waste Manifesting: Once the waste container is nearly full (around 75% capacity), complete the necessary hazardous waste manifest paperwork as required by your institution and local regulations.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste container.
-
Transportation and Incineration: The licensed waste hauler will transport the sealed and labeled container to a permitted hazardous waste treatment, storage, and disposal facility (TSDF). At the TSDF, the halogenated waste will be incinerated at high temperatures (often exceeding 1000°C) to ensure complete destruction.
-
Decontamination of Empty Containers: Empty containers that held this compound must also be managed as hazardous waste or properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as liquid halogenated hazardous waste. After triple rinsing and air drying in a well-ventilated area, the original label should be defaced, and the container can then be disposed of or recycled according to institutional guidelines.
Disposal of Contaminated Materials:
Any materials contaminated with this compound, such as absorbent pads from a spill cleanup, gloves, or weighing papers, must also be collected and disposed of as solid halogenated hazardous waste. Place these materials in a sealed and labeled bag or container within the SAA.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Relevance to this compound |
| Waste Classification | RCRA - Halogenated Organic Compound | Must be managed as hazardous waste due to the presence of fluorine atoms.[2] |
| Land Disposal Restrictions (LDR) | 40 CFR Part 268 | Prohibits the land disposal of untreated hazardous wastes, including halogenated organics. |
| Treatment Standard | High-Temperature Incineration | Required to destroy the hazardous constituents before any potential land disposal of residues. |
| Satellite Accumulation Area (SAA) Limit | Varies by jurisdiction (e.g., up to 55 gallons) | Governs the maximum amount of hazardous waste that can be stored in the laboratory before transfer. |
Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and your local EHS office for detailed guidance.
References
Essential Safety and Logistics for Handling 3,4-Difluorophenylglycine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3,4-Difluorophenylglycine, including detailed operational and disposal plans to ensure laboratory safety and procedural clarity.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Always inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept fastened. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling large quantities or if there is a potential for dust generation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the chemical into your laboratory's inventory system.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is tightly closed when not in use.[2]
2.2. Weighing and Preparation of Solutions:
-
Perform all manipulations that may generate dust, such as weighing, in a chemical fume hood or a designated containment area.
-
Use appropriate tools, such as a spatula, for transferring the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
2.3. Experimental Use:
-
Handle the compound in a well-ventilated area.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep the container closed when not in use to prevent contamination and exposure.
2.4. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and alert your laboratory's safety officer.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
3.1. Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
3.2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration if it is a solution.
3.3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Keep waste containers securely closed.
3.4. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[3]
Quantitative Data
The following table summarizes the available physical and chemical properties for this compound.
| Property | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid |
Source: PubChem CID 2737052
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
